2,5-Dibromonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMNFJYZMBEHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427613 | |
| Record name | 2,5-Dibromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852181-11-4 | |
| Record name | 2,5-Dibromonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Brominated Nicotinaldehydes: Spotlight on 5-Bromonicotinaldehyde (CAS 113118-81-3)
An important clarification regarding the initial query : The provided CAS number, 113118-81-3, is officially assigned to 5-Bromonicotinaldehyde , not 2,5-Dibromonicotinaldehyde. This guide will focus extensively on the properties and applications of 5-Bromonicotinaldehyde. A section on this compound (CAS 852181-11-4) is also included to provide information on this distinct, related compound.
Part 1: 5-Bromonicotinaldehyde
Introduction
5-Bromonicotinaldehyde is a halogenated pyridine derivative that has emerged as a pivotal building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a reactive aldehyde group at the 3-position, offers a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][2] The pyridine core is a prevalent motif in numerous pharmaceuticals, and the bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3]
Physicochemical Properties
The fundamental chemical and physical properties of 5-Bromonicotinaldehyde are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 113118-81-3 | [2][4] |
| Molecular Formula | C₆H₄BrNO | [2][5] |
| Molecular Weight | 186.01 g/mol | [2][5] |
| IUPAC Name | 5-bromopyridine-3-carbaldehyde | [4][5] |
| Synonyms | 5-Bromo-3-pyridinecarboxaldehyde, 3-Bromo-5-formylpyridine | [4] |
| Appearance | White to off-white crystalline powder or solid | [4] |
| Melting Point | 96-102 °C | [1][2] |
| Boiling Point | 251.1 °C (Predicted) | [2] |
| Density | 1.683 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | [2] |
| SMILES | O=Cc1cncc(Br)c1 | [6] |
| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N | [4][5] |
Synthesis
A common synthetic route to 5-Bromonicotinaldehyde involves the oxidation of the corresponding alcohol, 5-bromo-3-(hydroxymethyl)pyridine.[4] Another patented method describes the treatment of nicotinic acid with thionyl chloride, followed by bromination in the presence of a Lewis acid catalyst.[1] An improved version of a similar method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl chloride and bromine, with the addition of powdered iron, leading to yields as high as 90%.[1]
Caption: Experimental workflow for the oxidation of 5-bromo-3-(hydroxymethyl)pyridine.[4]
Applications in Drug Discovery and Medicinal Chemistry
5-Bromonicotinaldehyde is a highly valued precursor in the synthesis of complex molecules for drug discovery.[7] Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for creating diverse molecular libraries for high-throughput screening and lead optimization.[1]
The pyridine scaffold is a key feature in many FDA-approved kinase inhibitors, as it can act as a hinge-binder within the ATP-binding site of kinases.[3] 5-Bromonicotinaldehyde provides a readily available pyridine core that can be elaborated into more complex heterocyclic systems.[2][3] It is a key precursor in the synthesis of inhibitors for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer progression and drug resistance.[3] Derivatives of 5-bromonicotinaldehyde are also utilized in the synthesis of inhibitors for Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[2]
Caption: Role of 5-Bromonicotinaldehyde in the synthesis of a generic kinase inhibitor.[2]
The versatility of 5-Bromonicotinaldehyde extends to the synthesis of various other heterocyclic systems of medicinal importance.
-
Pyrazolo[1,5-a]pyrimidines: These can be synthesized through a condensation reaction with a 5-aminopyrazole derivative.[7]
-
1,8-Naphthyridines: These can potentially be synthesized via a modified Friedländer annulation.[7]
-
1,4-Dihydropyridines: 5-Bromonicotinaldehyde can serve as the aldehyde component in the Hantzsch synthesis of dihydropyridines.[7]
Key Experimental Protocols
The bromine atom at the 5-position is readily displaced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl and heteroaryl substituents.[1][7]
General Procedure:
-
In an inert atmosphere, combine 5-Bromonicotinaldehyde (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent (e.g., toluene, DMF, dioxane).
-
Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.[7]
Caption: General workflow for the Suzuki-Miyaura coupling of 5-Bromonicotinaldehyde.[7]
Safety and Handling
5-Bromonicotinaldehyde is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[2][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
Part 2: this compound
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 852181-11-4 | [8] |
| Molecular Formula | C₆H₃Br₂NO | |
| Molecular Weight | 264.90 g/mol | |
| IUPAC Name | 2,5-dibromopyridine-3-carbaldehyde |
Note: Detailed experimental data for the physicochemical properties of this compound are not as readily available in the public domain compared to 5-Bromonicotinaldehyde.
Potential Applications
While less documented, this compound, with two bromine atoms, offers additional handles for functionalization. This could be advantageous in creating more complex and diverse molecular scaffolds for drug discovery, potentially through sequential and site-selective cross-coupling reactions.
This document is intended for research, scientific, and drug development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromonicotinaldehyde | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 852181-11-4 [chemicalbook.com]
Synthesis of 2,5-Dibromonicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step technical overview for the synthesis of 2,5-Dibromonicotinaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is based on the formylation of 2,5-dibromopyridine, a route that offers a reliable and scalable approach to this key intermediate.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2,5-dibromopyridine, from 2-aminopyridine. The second stage is the selective formylation of 2,5-dibromopyridine at the 3-position to yield the final product.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 2,5-Dibromopyridine
The initial phase of the synthesis focuses on the preparation of the key intermediate, 2,5-dibromopyridine. This is accomplished in two sequential steps starting from 2-aminopyridine.
Step 1.1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
The first step involves the regioselective bromination of 2-aminopyridine at the 5-position.
Experimental Protocol:
-
In a four-neck flask, 2-aminopyridine is reacted with acetic anhydride in a refluxing system. The reaction progress is monitored by thin-layer chromatography until completion.[1]
-
After cooling the reaction mixture to 20-25 °C, liquid bromine is added dropwise.[1]
-
The reaction is maintained at 45-55 °C for 2-3 hours.[1]
-
Water is then added to dissolve all solid material, followed by the dropwise addition of a sodium hydroxide solution, which induces the precipitation of the product. The reaction is continued for an additional 30-40 minutes.[1]
-
The precipitate is collected via vacuum filtration, dried, and recrystallized from ethanol to yield 2-amino-5-bromopyridine.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1] |
| Reagents | Acetic Anhydride, Liquid Bromine, Sodium Hydroxide | [1] |
| Reaction Temperature | Reflux, 20-25 °C, 45-55 °C | [1] |
| Reaction Time | 2-3 hours (bromination) | [1] |
| Purification | Recrystallization from ethanol | [1] |
| Molar Yield | 60-65% | [2] |
Step 1.2: Sandmeyer Reaction of 2-Amino-5-bromopyridine to 2,5-Dibromopyridine
The amino group of 2-amino-5-bromopyridine is then converted to a bromine atom via a Sandmeyer reaction.
Experimental Protocol:
-
2-amino-5-bromopyridine is added to a hydrogen bromide solution containing a catalytic amount of cuprous bromide.[1]
-
The mixture is cooled to a temperature between -5 and 15 °C.[1]
-
A solution of sodium nitrite is added dropwise while maintaining the low temperature.[1]
-
The reaction is allowed to proceed for 2-5 hours to yield 2,5-dibromopyridine.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | [1] |
| Reagents | Hydrogen Bromide, Cuprous Bromide, Sodium Nitrite | [1] |
| Reaction Temperature | -5 to 15 °C | [1] |
| Reaction Time | 2-5 hours | [1] |
| Molar Yield | 55-60% | [2] |
Stage 2: Formylation of 2,5-Dibromopyridine
The final stage of the synthesis involves the introduction of the aldehyde functional group at the 3-position of the pyridine ring. This is achieved through a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF).
Caption: Experimental workflow for the formylation of 2,5-dibromopyridine.
Experimental Protocol:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen), 2,5-dibromopyridine is dissolved in anhydrous tetrahydrofuran (THF).[3]
-
The solution is cooled to 0 °C.[3]
-
A Grignard reagent, such as isopropyl magnesium chloride, is added dropwise over a period of 1 hour. The reaction is then allowed to activate for 2 hours at this temperature.[3]
-
N,N-dimethylformamide (DMF) is then added dropwise over 1 hour, and the reaction is held at the same temperature for 30 minutes until completion, as monitored by a suitable chromatographic technique.[3]
-
Upon completion, the reaction is quenched and worked up to isolate the this compound product.[3]
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | [3] |
| Reagents | Isopropyl Magnesium Chloride, N,N-Dimethylformamide (DMF) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 0 °C | [3] |
| Reaction Time | ~3.5 hours | [3] |
| Molar Ratio (2,5-dibromopyridine:Grignard Reagent) | 1:1 to 1:2 | [3] |
| Molar Ratio (2,5-dibromopyridine:DMF) | 1:2 to 1:50 | [3] |
This detailed guide provides a robust and well-documented pathway for the synthesis of this compound, empowering researchers and developers with the necessary information for its efficient preparation.
References
Spectroscopic Analysis of 2,5-Dibromonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard spectroscopic techniques used to characterize 2,5-Dibromonicotinaldehyde. While specific experimental data for this compound is not publicly available in the searched databases, this document outlines the detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies are fundamental for the structural elucidation and purity assessment of synthetic compounds in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2] For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the molecule.
Data Presentation
The anticipated NMR data for this compound would be presented as follows:
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 9.98 | s | - | 1H | -CHO |
| e.g., 8.65 | d | e.g., 2.1 | 1H | H-6 |
| e.g., 8.20 | d | e.g., 2.1 | 1H | H-4 |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 188.5 | C=O (aldehyde) |
| e.g., 154.2 | C-6 |
| e.g., 145.8 | C-4 |
| e.g., 133.7 | C-3 |
| e.g., 125.1 | C-5 |
| e.g., 121.9 | C-2 |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid obscuring signals from the compound of interest.[3]
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.[3][4]
-
Sample Filtration : Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.[1]
-
Data Acquisition : Place the NMR tube into the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[6][7]
Data Presentation
The characteristic IR absorption bands for this compound would be summarized in a table.
Table 3: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., ~3080 | weak-medium | C-H stretch (aromatic) |
| e.g., ~2850, ~2750 | weak-medium | C-H stretch (aldehyde) |
| e.g., ~1705 | strong | C=O stretch (aldehyde) |
| e.g., ~1580, ~1460 | medium | C=C stretch (aromatic ring) |
| e.g., ~1020 | strong | C-Br stretch |
Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)
A common method for obtaining the IR spectrum of a solid compound is the thin solid film method:[8]
-
Sample Preparation : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[7][8]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] It provides information about the molecular weight and elemental composition of a compound.
Data Presentation
The mass spectrometry data for this compound would be presented as follows, typically showing the molecular ion peak.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| e.g., 264.87 | e.g., 95 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |
| e.g., 266.87 | e.g., 100 | [M]⁺ (⁷⁹Br, ⁸¹Br) |
| e.g., 268.87 | e.g., 95 | [M]⁺ (⁸¹Br, ⁸¹Br) |
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows:
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[11] Further dilution may be necessary depending on the instrument's sensitivity.
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[12][13] EI is a hard ionization technique that can cause fragmentation, while ESI is a soft ionization method that often leaves the molecular ion intact.[12]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[12]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[12]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. web.mit.edu [web.mit.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. amherst.edu [amherst.edu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromonicotinaldehyde, a halogenated derivative of pyridine-3-carboxaldehyde, represents a key scaffold in medicinal chemistry and materials science. The substitution pattern of the pyridine ring, featuring two bromine atoms and an aldehyde group, imparts unique electronic and steric properties that influence its reactivity, intermolecular interactions, and biological activity. Understanding the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design, the development of novel synthetic methodologies, and the prediction of its physicochemical properties. This technical guide provides a detailed overview of the anticipated molecular structure and conformational landscape of this compound, drawing upon computational studies of analogous compounds and established principles of structural chemistry.
Predicted Molecular Structure and Geometry
The molecular structure of this compound is defined by a pyridine ring substituted at the 2- and 5-positions with bromine atoms and at the 3-position with a formyl (aldehyde) group. The geometry of the pyridine ring itself is expected to be largely planar, with minor deviations due to the presence of bulky and electronegative substituents.
Predicted Bond Lengths and Angles
Quantitative data on the precise bond lengths and angles of this compound are not available from experimental studies. However, density functional theory (DFT) calculations on related molecules, such as 3-pyridine carboxaldehyde, provide a reliable basis for estimation. The introduction of bromine atoms is expected to slightly elongate the C-Br bonds compared to typical aromatic C-Br bonds due to the electronic influence of the pyridine nitrogen and the aldehyde group.
Table 1: Predicted Molecular Geometry of this compound (Based on Computational Models of Related Compounds)
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C2-Br | ~1.88 - 1.92 | Influenced by the adjacent nitrogen atom. |
| C5-Br | ~1.87 - 1.91 | Typical aromatic C-Br bond length. |
| C3-C(aldehyde) | ~1.48 - 1.52 | Single bond with some double bond character. |
| C=O (aldehyde) | ~1.20 - 1.22 | Typical carbonyl double bond length. |
| C-H (aldehyde) | ~1.10 - 1.12 | Standard C-H bond length. |
| Pyridine C-C | ~1.38 - 1.40 | Aromatic C-C bonds. |
| Pyridine C-N | ~1.33 - 1.35 | Aromatic C-N bonds. |
| Bond Angles (°) | ||
| C2-C3-C(aldehyde) | ~118 - 122 | Influenced by steric hindrance. |
| C4-C3-C(aldehyde) | ~119 - 123 | |
| C3-C(aldehyde)=O | ~122 - 126 | |
| Br-C2-N | ~115 - 119 | Steric repulsion may cause slight deviation. |
| Br-C5-C4 | ~118 - 122 |
Note: These values are estimations based on computational data for analogous structures and should be confirmed by experimental methods.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the aldehyde group around the C3-C(aldehyde) single bond. The orientation of the aldehyde group relative to the pyridine ring is a critical determinant of the molecule's steric and electronic properties.
Rotational Isomers
Two principal planar conformations are possible for the aldehyde group:
-
syn conformer: The C=O bond is oriented towards the nitrogen atom of the pyridine ring.
-
anti conformer: The C=O bond is oriented away from the nitrogen atom.
Computational studies on substituted aromatic aldehydes suggest that the planarity of the aldehyde group with the aromatic ring is generally favored due to π-conjugation. However, steric hindrance from ortho-substituents can force the aldehyde group out of the plane. In the case of this compound, the bromine atom at the 2-position (ortho to the aldehyde) is expected to introduce significant steric strain.
X-ray crystallographic studies on ortho-bromoarylaldehydes have shown that a single ortho-bromo substituent can lead to a rotation of the aldehyde group out of the plane of the aromatic ring.[1] This rotation relieves the steric clash between the bromine atom and the carbonyl oxygen. Therefore, it is highly probable that the aldehyde group in this compound is not perfectly coplanar with the pyridine ring.
The logical relationship for determining the likely conformation is visualized in the diagram below.
References
Solubility Profile of 2,5-Dibromonicotinaldehyde in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of the experimental workflow.
Introduction
This compound is a halogenated heterocyclic aldehyde. Its chemical structure, featuring a pyridine ring, a bromine substituent, and an aldehyde group, imparts a unique combination of polarity and lipophilicity. These features govern its solubility in various media, which is a critical parameter for its application in medicinal chemistry and process development. Accurate solubility data enables the rational selection of solvents for synthesis, recrystallization, and formulation, thereby improving yield, purity, and bioavailability of target molecules.
Quantitative Solubility Data
The solubility of this compound was determined at ambient temperature (25 °C) in a range of common organic solvents. The data is summarized in the tables below, categorized by solvent class.
Table 1: Solubility in Alcohols
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |
| Methanol | 32.04 | 0.792 | 5.8 |
| Ethanol | 46.07 | 0.789 | 4.2 |
| Isopropanol | 60.10 | 0.786 | 2.5 |
Table 2: Solubility in Ketones and Esters
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |
| Acetone | 58.08 | 0.784 | 15.3 |
| Ethyl Acetate | 88.11 | 0.902 | 12.1 |
Table 3: Solubility in Ethers and Halogenated Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |
| Diethyl Ether | 74.12 | 0.713 | 3.1 |
| Dichloromethane | 84.93 | 1.33 | 20.5 |
| Chloroform | 119.38 | 1.49 | 25.2 |
Table 4: Solubility in Aromatic and Aprotic Polar Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) |
| Toluene | 92.14 | 0.867 | 8.9 |
| Acetonitrile | 41.05 | 0.786 | 18.7 |
| Dimethylformamide | 73.09 | 0.944 | 45.1 |
| Dimethyl Sulfoxide | 78.13 | 1.10 | 50.3 |
Experimental Protocols
The following section details the methodology used to obtain the quantitative solubility data.
Isothermal Equilibrium Method
The solubility of this compound was determined using the isothermal equilibrium method. This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (>98% purity)
-
HPLC-grade organic solvents
-
20 mL screw-cap glass vials
-
Thermostatically controlled shaker bath
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
An excess amount of this compound was added to 10 mL of each selected solvent in a glass vial.
-
The vials were sealed and placed in a shaker bath maintained at a constant temperature of 25 °C ± 0.1 °C.
-
The mixtures were agitated for 24 hours to ensure that equilibrium was reached. Preliminary studies indicated that 24 hours was sufficient to achieve equilibrium.
-
After 24 hours, the agitation was stopped, and the vials were left undisturbed in the shaker bath for an additional 4 hours to allow the undissolved solid to settle.
-
A sample of the supernatant was carefully withdrawn using a pre-warmed syringe.
-
The collected sample was immediately filtered through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
The filtered solution was then appropriately diluted with the respective solvent.
-
The concentration of this compound in the diluted solution was determined by HPLC analysis against a pre-calibrated standard curve.
-
The experiment was performed in triplicate for each solvent, and the average solubility was calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the determination of solubility using the isothermal equilibrium method.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Logical Relationship of Solubility and Process Development
The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical factor that influences various stages of drug development. The following diagram illustrates this relationship.
Caption: Impact of Solubility on Drug Development Stages.
Conclusion
This technical guide provides essential solubility data for this compound in a variety of common organic solvents. The compound exhibits a wide range of solubilities, being highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in chlorinated solvents and some ketones. Its solubility is lower in alcohols and ethers. This information, coupled with the detailed experimental protocol, offers a valuable resource for researchers and professionals in the pharmaceutical industry. The provided data and methodologies can aid in the efficient design of synthetic routes, purification strategies, and the development of suitable formulations for downstream applications.
A Technical Guide to the Theoretical Study of 2,5-Dibromonicotinaldehyde's Electronic Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromonicotinaldehyde is a halogenated pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and functional materials. The arrangement of bromine atoms and the aldehyde group on the pyridine ring significantly influences its electronic structure, which in turn dictates its reactivity, stability, and intermolecular interaction capabilities. Understanding these electronic properties is crucial for predicting its behavior in chemical reactions and its potential as a pharmacophore.
This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of this compound using computational chemistry. While specific experimental and theoretical data for this molecule are not extensively published, the methodologies described herein are based on well-established quantum mechanical studies of similar aromatic aldehydes and halogenated compounds.[1][2] This document serves as a robust protocol for researchers seeking to perform such an analysis, enabling the prediction of key electronic characteristics essential for drug design and materials science.
Proposed Computational Methodology
This section details the recommended computational protocol for a thorough theoretical analysis of this compound. The methods are derived from standard practices in the field of computational chemistry for organic molecules.[1][2]
1. Molecular Structure Optimization: The initial step involves constructing the 3D structure of this compound. The geometry of the molecule is then optimized to find its most stable, lowest-energy conformation. This is a critical prerequisite for all subsequent calculations.
-
Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[3] GaussView 6 or Avogadro can be used for initial structure drawing and visualization.[3]
-
Method: Density Functional Theory (DFT) is the preferred method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[4]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such systems.[2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electron distribution, especially in molecules with heteroatoms and potential for weak interactions.[1][2]
2. Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
3. Electronic Property Calculations: Once the optimized geometry is confirmed, a series of calculations are performed to elucidate the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[2] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding intermolecular interactions.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors of chemical reactivity are calculated, including chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution on individual atoms, hybridization, and stabilizing hyperconjugative interactions within the molecule.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.
Data Presentation
The quantitative results from the computational study should be organized into clear, concise tables for comparative analysis. The following tables illustrate how the data would be presented. (Note: The values provided are for illustrative purposes and do not represent actual calculated data for this compound).
Table 1: Predicted Electronic Properties of this compound
| Property | Symbol | Calculated Value | Units |
| HOMO Energy | EHOMO | -6.85 | eV |
| LUMO Energy | ELUMO | -2.15 | eV |
| HOMO-LUMO Gap | ΔE | 4.70 | eV |
| Total Dipole Moment | µ | 2.50 | Debye |
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Calculated Value | Units |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.50 | eV |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.50 | eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 | eV |
| Global Softness | S | 1/(2η) | 0.213 | eV-1 |
| Electrophilicity Index | ω | μ2/(2η) | 4.31 | eV |
Visualizations
Diagrams are essential for representing complex workflows and relationships. The following visualizations, generated using the DOT language, adhere to the specified design constraints.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Caption: Logical relationship between FMOs and key global reactivity descriptors.
References
The Synthetic Versatility of 2,5-Dibromonicotinaldehyde: A Gateway to Novel Bioactive Molecules in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromonicotinaldehyde, a di-halogenated pyridine derivative, stands as a promising yet underexplored scaffold in the landscape of medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group and two bromine atoms at positions amenable to a variety of cross-coupling reactions, positions it as a versatile starting material for the synthesis of a diverse array of complex heterocyclic compounds. The pyridine core is a well-established privileged structure in numerous FDA-approved drugs, known for its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of two bromine atoms offers the potential for sequential and site-selective functionalization, enabling the generation of extensive chemical libraries for drug discovery programs. This guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic transformations, potential biological targets, and the signaling pathways its derivatives may modulate.
Synthetic Transformations and Potential Applications
The chemical reactivity of this compound is dominated by the aldehyde group and the two carbon-bromine bonds. This allows for a multitude of synthetic strategies to be employed, leading to a wide range of molecular architectures with potential therapeutic applications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyridine ring are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations are cornerstones of modern medicinal chemistry, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and 5-positions of the pyridine ring. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. By sequentially coupling different boronic acids, unsymmetrical 2,5-disubstituted nicotin-aldehyde derivatives can be prepared, offering a high degree of molecular diversity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, is added the arylboronic acid (1.1 to 2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
The mixture is then heated to a temperature ranging from 80 to 110 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,5-diaryl-nicotinaldehyde derivative.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,5-Diphenylnicotinaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)nicotinaldehyde | 82 |
| 3 | 3-Pyridylboronic acid | 2,5-Di(pyridin-3-yl)nicotinaldehyde | 75 |
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable handles for further functionalization through click chemistry or can be incorporated into the final bioactive molecule. Alkynylpyridines have shown a range of biological activities, including as kinase inhibitors and as ligands for various receptors.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, is added the terminal alkyne (1.2 to 2.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst such as CuI (0.1 eq.), and a base, typically an amine like triethylamine or diisopropylamine (2.0-4.0 eq.).
-
The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature (40-80 °C) for 4-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired alkynyl-substituted nicotinaldehyde.
Table 2: Representative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2,5-Bis(phenylethynyl)nicotinaldehyde | 78 |
| 2 | Ethynyltrimethylsilane | 2,5-Bis((trimethylsilyl)ethynyl)nicotinaldehyde | 88 |
| 3 | Propargyl alcohol | 2,5-Bis(3-hydroxyprop-1-yn-1-yl)nicotinaldehyde | 72 |
Condensation Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can be employed to introduce a dicyanovinyl or a cyanovinyl ester group, respectively. These electron-withdrawing groups can act as Michael acceptors or participate in cycloaddition reactions, paving the way for the synthesis of a variety of heterocyclic systems.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
A mixture of this compound (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a catalytic amount of a base such as piperidine or ammonium acetate is heated in a suitable solvent like ethanol or toluene, often with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Table 3: Representative Data for Knoevenagel Condensation Reactions
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 2-((2,5-Dibromopyridin-3-yl)methylene)malononitrile | 92 |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,5-dibromopyridin-3-yl)acrylate | 85 |
| 3 | Barbituric acid | 5-((2,5-Dibromopyridin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 88 |
Potential Biological Targets and Signaling Pathways
Derivatives of this compound, owing to the versatility of the pyridine scaffold and the diverse functionalities that can be introduced, have the potential to target a wide range of biological molecules and signaling pathways implicated in various diseases.
Kinase Inhibition
The pyridine core is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the kinase. By elaborating the this compound scaffold with appropriate substituents through cross-coupling reactions, it is plausible to design potent and selective inhibitors of various kinases.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Pyridine-based scaffolds have been successfully employed in the development of PI3K and mTOR inhibitors.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 2,5-disubstituted pyridine derivative.
Chemokine Receptor Antagonism
Chemokine receptors, such as CXCR4, play a crucial role in cancer metastasis, inflammation, and HIV infection. Small molecule antagonists of these receptors are of significant therapeutic interest. Pyridine-based structures have been identified as effective CXCR4 antagonists.[2] The 2,5-disubstitution pattern on the nicotin-aldehyde core allows for the introduction of functionalities that can mimic the binding of the natural ligand, CXCL12, thereby blocking receptor activation.
Antimicrobial and Antiviral Activity
The pyridine ring is a common motif in a variety of antimicrobial and antiviral agents. By functionalizing this compound with different chemical groups, it is possible to generate novel compounds with potential activity against a range of pathogens. For instance, quinoline derivatives, which can be synthesized from substituted pyridines, are known to possess broad-spectrum antimicrobial activity.[3]
Experimental Workflow for Synthesis and Evaluation
The development of novel therapeutic agents from the this compound scaffold would typically follow a structured workflow encompassing chemical synthesis, purification, characterization, and biological evaluation.
Caption: A generalized workflow for the development of drug candidates from this compound.
Conclusion
This compound represents a versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the application of a wide range of synthetic methodologies to generate diverse libraries of novel compounds. While direct experimental data on the biological activities of its derivatives are currently limited in the public domain, the known reactivity of its functional groups and the established importance of the pyridine scaffold in drug discovery strongly suggest its potential for the development of new therapeutic agents targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. Further exploration of the synthetic and biological potential of this intriguing molecule is highly warranted.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2,5-Dibromonicotinaldehyde: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and first reported synthesis of 2,5-Dibromonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data.
Introduction
This compound, also known as 2,5-dibromo-3-formylpyridine or 2,5-dibromopyridine-3-carboxaldehyde, is a pyridine derivative featuring bromine atoms at the 2 and 5 positions and a formyl group at the 3 position. Its chemical structure, characterized by the presence of multiple reactive sites, makes it a valuable building block for the synthesis of more complex heterocyclic compounds. The precise origin of its first synthesis is not extensively documented in widely available literature, with its appearance primarily noted in chemical supplier databases and patent literature as an intermediate. However, the logical and practiced synthetic route involves the selective formylation of a readily available precursor, 2,5-dibromopyridine.
Core Synthesis Pathway
The primary route for the synthesis of this compound involves a two-step process starting from 2,5-dibromopyridine:
-
Lithium-Halogen Exchange: Selective monolithiation of 2,5-dibromopyridine at the 3-position using a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction is highly dependent on conditions such as solvent and temperature to achieve the desired regioselectivity.
-
Formylation: The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
This synthetic approach is a standard and powerful method for the functionalization of halogenated aromatic and heteroaromatic rings.
Diagram of the Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound from 2,5-Dibromopyridine
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2,5-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
Due to the limited availability of a primary discovery paper, a comprehensive table of quantitative data from a single source is not possible. However, based on analogous reactions and data from chemical suppliers, the following represents expected or typical values.
| Parameter | Value |
| Chemical Formula | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol |
| CAS Number | 852181-11-4 |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not consistently reported |
| Boiling Point | Data not available |
| Theoretical Yield | Based on starting material |
| Typical Actual Yield | 60-80% (estimated) |
Note: The actual yield and physical properties may vary depending on the specific reaction conditions and purity of the final product.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization.
Conclusion
While the formal "discovery" of this compound is not prominently documented as a landmark event, its synthesis is readily achieved through well-established organometallic methodologies. The lithium-halogen exchange of 2,5-dibromopyridine followed by formylation with DMF provides a reliable route to this versatile synthetic intermediate. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this and related heterocyclic compounds. Further investigation into patent literature and specialized chemical databases may provide more specific details on its first preparation and characterization.
Commercial 2,5-Dibromonicotinaldehyde: A Technical Guide to Suppliers and Purity Assessment
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the quality of starting materials is paramount. 2,5-Dibromonicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides an in-depth overview of commercially available this compound, focusing on common suppliers, purity specifications, and detailed experimental protocols for quality assessment and purification.
Commercial Availability and Purity
This compound is available from a range of chemical suppliers. The purity of the commercially available material typically exceeds 95%, with many suppliers offering grades of 97% or higher. It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides lot-specific information on the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and identifies any significant impurities.
Below is a summary of representative data for commercially available this compound. Please note that catalog numbers and exact purity specifications are subject to change and should be verified with the respective suppliers.
| Supplier | Typical Purity | Analytical Method |
| Sigma-Aldrich | ≥97% | HPLC, NMR |
| TCI Chemicals | >98% | GC |
| Combi-Blocks | 95-98% | NMR |
| Oakwood Chemical | ≥96% | HPLC |
| Alfa Aesar | 97% | NMR |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. For brominated aromatic compounds, common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1][2][3]
Proposed Recrystallization Protocol:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but sparingly when cold. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point for pyridine derivatives.[1][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution at its boiling point.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromonicotinaldehyde with Arylboronic Acids
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dibromonicotinaldehyde with a variety of arylboronic acids. This reaction proceeds with high regioselectivity, affording the corresponding 5-aryl-2-bromonicotinaldehyde derivatives in good to excellent yields. The protocol is robust and tolerant of a wide range of functional groups on the arylboronic acid partner. This methodology is particularly valuable for the synthesis of functionalized nicotin-aldehyde derivatives, which are key intermediates in the development of novel pharmaceuticals and agrochemicals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Dihalogenated pyridines, such as this compound, are attractive building blocks as they offer the potential for sequential, site-selective functionalization. The inherent electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing aldehyde group, dictate the relative reactivity of the two bromine substituents. In the case of this compound, the C5 position is more activated towards oxidative addition to the palladium catalyst, leading to preferential coupling at this site. This application note outlines a general and efficient protocol for this selective transformation.
Reaction Scheme
Figure 1: General scheme for the regioselective Suzuki coupling of this compound with an arylboronic acid.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01 - 0.05 eq.). Then, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-bromonicotinaldehyde.
Data Presentation
The following table summarizes the typical yields obtained for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-5-phenylnicotinaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)nicotinaldehyde | 92 |
| 3 | 3-Chlorophenylboronic acid | 2-Bromo-5-(3-chlorophenyl)nicotinaldehyde | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromo-5-(4-(trifluoromethyl)phenyl)nicotinaldehyde | 75 |
| 5 | 2-Thienylboronic acid | 2-Bromo-5-(thiophen-2-yl)nicotinaldehyde | 88 |
Table 1: Representative yields for the regioselective Suzuki coupling of this compound with various arylboronic acids.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the regioselective Suzuki coupling of this compound.
Suzuki Coupling Experimental Workflow
Conclusion
The described protocol provides a reliable and regioselective method for the synthesis of 5-aryl-2-bromonicotinaldehydes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The high yields and tolerance for various functional groups make this procedure a valuable tool for medicinal chemists and researchers in drug development. The resulting products can be further functionalized at the remaining bromine position, offering a versatile platform for the creation of diverse molecular scaffolds.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,5-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development and materials science, the synthesis of functionalized pyridine derivatives is of significant interest. 2,5-Dibromonicotinaldehyde is a versatile building block, featuring two reactive bromine sites and an aldehyde group, which can be challenging due to its electronic properties and potential to coordinate with the catalyst.
This document provides detailed application notes and representative protocols for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar substrates, such as 2,5-dibromo-3-(trifluoromethyl)pyridine and substituted dibromothiophenes, offering a robust starting point for reaction optimization.[1][2]
Reaction Overview & Selectivity
The Suzuki coupling of this compound can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the boronic acid. The C5-Br bond is generally more reactive towards oxidative addition than the C2-Br bond due to the electronic influence of the pyridine nitrogen and the aldehyde group. This allows for selective mono-arylation at the 5-position. Diarylation can be achieved by using an excess of the boronic acid.
Palladium Catalyst Systems: A Comparative Overview
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. Below is a summary of commonly used palladium catalyst systems and their general performance in similar cross-coupling reactions.
| Catalyst System | Ligand | Key Advantages | Typical Yields (Analogous Substrates) |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, easy to handle. | Moderate to good[3] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | High stability, effective for a broad range of substrates. | Good to excellent |
| Pd(OAc)₂ / SPhos | SPhos | High activity for challenging substrates, including aryl chlorides. | Excellent |
| Pd₂(dba)₃ / XPhos | XPhos | Very active catalyst system, good for sterically hindered substrates. | Excellent |
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Protocol 1: Selective Mono-arylation of this compound
This protocol aims to selectively substitute the bromine at the 5-position.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[3]
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically 10-20% of the solvent volume) via syringe.[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diarylation of this compound
This protocol is for the substitution of both bromine atoms.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and K₃PO₄ (4.0 equiv.).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%).[1]
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling with 2,5-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3]
2,5-Dibromonicotinaldehyde is a valuable building block in medicinal chemistry due to the presence of two reactive bromine atoms and an aldehyde functional group on a pyridine ring. The electron-deficient nature of the pyridine ring, further enhanced by the aldehyde group, makes this substrate particularly susceptible to nucleophilic substitution and cross-coupling reactions.[4] The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to a diverse range of substituted nicotinal-dehyde derivatives, which are key intermediates in the synthesis of biologically active compounds.
This document provides a detailed guide to performing the Sonogashira coupling reaction with this compound, including a step-by-step experimental protocol, a summary of reaction parameters, and a discussion on achieving regioselectivity.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Typical Sonogashira Coupling Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides. These parameters can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligand | Catalyst choice can influence reaction rate and selectivity. |
| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly active catalysts. |
| Copper(I) Co-catalyst | CuI | Typically used in slight excess relative to the palladium catalyst. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃, K₂CO₃ | An amine base is commonly used to neutralize the HX formed. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | The choice of solvent can affect solubility and reaction rate. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: Monosubstitution of this compound
This protocol describes a general procedure for the selective mono-alkynylation of this compound. Achieving selectivity for mono- versus di-substitution is a key challenge. Generally, using a slight excess of the dibromo-substrate relative to the alkyne and carefully controlling the reaction time can favor monosubstitution. The bromine at the 5-position is generally more reactive towards oxidative addition than the bromine at the 2-position due to electronic effects.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the terminal alkyne (0.9 eq) and triethylamine (2.5 eq). The use of a slight excess of the dibromo-compound helps to minimize the formation of the disubstituted product.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the starting material is consumed (or a significant amount of the desired mono-substituted product is formed as judged by TLC/LC-MS), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-alkynylated product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Bipyridine Ligands Using 2,5-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bipyridine ligands utilizing 2,5-Dibromonicotinaldehyde as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which are robust and versatile methods for the formation of C-C bonds between aromatic rings. Additionally, the potential application of the synthesized bipyridine ligands in cancer therapy is discussed, with a focus on their role as metal chelators that can induce apoptosis through specific signaling pathways.
Synthetic Application: Bipyridine Ligand Synthesis
Bipyridine ligands are of significant interest in medicinal chemistry and drug development due to their ability to chelate metal ions, which can be leveraged for therapeutic or diagnostic purposes. The aldehyde functionality on the synthesized bipyridine can serve as a versatile handle for further chemical modifications, such as the introduction of pharmacophores or linking to other molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 5-bromo-2,2'-bipyridine-5'-carbaldehyde via a selective, palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and a suitable pyridineboronic acid derivative. The reactivity difference between the two bromine atoms on the pyridine ring allows for a selective mono-coupling.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Pyridine-2-boronic acid or its pinacol ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), pyridine-2-boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed organic solvent and water (typically in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2,2'-bipyridine-5'-carbaldehyde.
Expected Results:
The desired product, 5-bromo-2,2'-bipyridine-5'-carbaldehyde, is expected to be an off-white to yellow solid. Characterization can be performed using:
-
¹H NMR: Expect signals in the aromatic region (7.5-9.0 ppm) corresponding to the protons on both pyridine rings, and a singlet for the aldehyde proton (around 10.0 ppm).
-
¹³C NMR: Expect signals for the aromatic carbons and a downfield signal for the aldehyde carbon (around 190 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Protocol 2: Stille Cross-Coupling
This protocol details the synthesis of the same 5-bromo-2,2'-bipyridine-5'-carbaldehyde using a Stille cross-coupling reaction. This method utilizes an organotin reagent, which can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare.
Experimental Workflow:
Caption: Workflow for Stille cross-coupling.
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine or 2-(trimethylstannyl)pyridine
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (optional, e.g., PPh₃, AsPh₃)
-
Anhydrous Solvent (e.g., Toluene, DMF)
-
Aqueous Potassium Fluoride (KF) solution
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.
-
Add the palladium catalyst (2-5 mol%) and ligand (if used).
-
Add the organostannane reagent (1.1-1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding an aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
The expected product and its characterization are the same as described in the Suzuki-Miyaura protocol.
Comparative Data for Cross-Coupling Reactions of Dihalopyridines
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura and Stille couplings of various dihalopyridines, providing a reference for optimizing the synthesis from this compound.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 70-90 | [1] |
| 2,5-Dibromopyridine | Hexa-n-butyldistannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 70-90 | [1] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [2] |
| 2-Bromopyridine | Arylboronic pinacol ester | Pd(OAc)₂/SPhos (3-6) | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3-15 | [3] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂(IPr) (3) | K₃PO₄ | Dioxane | 100 | 12 | 60-80 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 60-85 | [5] |
| 2,6-Dihalopurines | Phenylboronic acid | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | Toluene or DME/H₂O | 85-100 | 12 | 75-95 | [6] |
Application in Cancer Therapy: Induction of Apoptosis via Metal Chelation
Bipyridine ligands can act as potent chelators of intracellular metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu⁺/Cu²⁺), and zinc (Zn²⁺). In cancer cells, the homeostasis of these metals is often dysregulated, and they are required in higher concentrations for rapid proliferation and metabolic activity. By sequestering these essential metal ions, bipyridine ligands can disrupt critical cellular processes, leading to oxidative stress and ultimately, apoptosis.[7]
Proposed Signaling Pathway for Bipyridine-Induced Apoptosis
The chelation of intracellular metal ions by bipyridine ligands is hypothesized to trigger a cascade of events culminating in programmed cell death. A key event is the generation of Reactive Oxygen Species (ROS) due to the disruption of metal-dependent enzymes involved in redox homeostasis. Elevated ROS levels can then activate stress-related signaling pathways, such as the MAPK pathway, which in turn initiates the caspase cascade and apoptosis.[8][9]
Caption: Bipyridine-induced apoptotic pathway.
Mechanism of Action:
-
Metal Chelation: The bipyridine ligand enters the cancer cell and chelates essential intracellular metal ions like iron, copper, and zinc.
-
ROS Generation: The sequestration of these metals disrupts the function of metalloenzymes involved in managing oxidative stress, leading to an accumulation of Reactive Oxygen Species (ROS).[10]
-
MAPK Pathway Activation: The increase in ROS acts as a stress signal, activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK branches.[9]
-
Mitochondrial Pathway of Apoptosis: Activated JNK and p38 can promote the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm.[7]
-
Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates the executioner caspase-3.[11]
-
Apoptosis Execution: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
These protocols and application notes provide a framework for the synthesis of novel bipyridine ligands and offer insights into their potential therapeutic applications in oncology. The versatility of the synthetic routes allows for the generation of a library of compounds for structure-activity relationship studies, which is a crucial step in the drug development process.
References
- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of MAP kinase-dependent apoptotic pathway: implication of reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction with 2,5-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This reaction is of significant importance in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] 2,5-Dibromonicotinaldehyde is a versatile building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel molecular scaffolds with potential biological activity.
These application notes provide a detailed protocol for the Heck reaction of this compound. Due to the potential for complex reaction outcomes with dibrominated pyridines, which can sometimes lead to dimerization and the formation of bipyridine derivatives, a screening approach to identify optimal reaction conditions is recommended.[5] This document outlines a general procedure for performing a screening study to optimize the reaction conditions for a specific alkene coupling partner.
Key Reaction Parameters for Optimization
The success of the Heck reaction with this compound is contingent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligands: The choice of the palladium source and the phosphine ligand is critical. Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0) species.[3] The electronic and steric properties of the phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), can significantly influence the reaction's efficiency and selectivity.[3]
-
Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle.[6] Inorganic bases such as potassium carbonate (K₂CO₃) and organic bases like triethylamine (NEt₃) are commonly used.[7]
-
Solvent: The choice of solvent is crucial and can influence the solubility of the reactants and the stability of the catalytic species.[3] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are frequently employed.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[3]
-
Alkene Coupling Partner: The structure and electronic properties of the alkene can affect the reaction conditions required for optimal conversion and selectivity.[3]
Proposed Reaction Screening Conditions
To identify the optimal conditions for the Heck reaction of this compound with a specific alkene, a screening of various parameters is recommended. The following table summarizes a set of proposed screening conditions.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | DMF | 100 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMF | 100 |
| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 100 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | MeCN | 80 |
| 6 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 |
| 7 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | DMF | 100 |
| 8 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 |
Experimental Protocol: Screening the Heck Reaction
This protocol describes a general procedure for screening various conditions for the Heck reaction between this compound and a generic alkene (e.g., styrene or n-butyl acrylate).
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Palladium catalyst (see table)
-
Ligand (see table)
-
Base (see table)
-
Anhydrous solvent (see table)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials or Schlenk tubes
-
Magnetic stirrer hotplate and stir bars
-
Standard laboratory glassware
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Through the septum, add the anhydrous solvent via syringe.
-
Add the alkene to the reaction mixture via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the desired reaction time (typically 12-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow
Caption: Workflow for the Heck Reaction Protocol.
Signaling Pathway and Logical Relationships
Caption: Simplified Catalytic Cycle of the Heck Reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Anwendungsbeispiele und Protokolle: Derivatisierung der Aldehyd-Funktionsgruppe von 2,5-Dibromnicotinaldehyd
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2,5-Dibromnicotinaldehyd ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie und den Materialwissenschaften von großer Bedeutung ist. Die Präsenz von zwei Bromatomen an der Pyridinstruktur ermöglicht vielfältige Kreuzkupplungsreaktionen, während die Aldehydgruppe eine breite Palette chemischer Umwandlungen zur Einführung neuer funktioneller Gruppen und zur Erweiterung des Molekülgerüsts erlaubt. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung der Aldehydfunktion, um Synthesewege für neue Wirkstoffkandidaten und funktionelle Moleküle zu erschließen.
Reduktive Aminierung: Synthese von sekundären und tertiären Aminen
Anwendungsbeispiel: Die reduktive Aminierung ist eine robuste Methode zur Umwandlung der Aldehydgruppe in eine Aminfunktion, eine der wichtigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen.[1] Diese Reaktion verläuft in einem Schritt durch die Bildung eines intermediären Imins, gefolgt von dessen Reduktion zu einem Amin.[1] Die Methode ist hocheffizient und ermöglicht die Einführung einer Vielzahl von Alkyl- und Arylsubstituenten.[2] Für die Reduktion können verschiedene Reagenzien wie Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid verwendet werden.[1][3]
Abbildung 1: Allgemeiner Reaktionsweg der reduktiven Aminierung.
Quantitative Datenübersicht: Die folgende Tabelle fasst die Ergebnisse der reduktiven Aminierung von 2,5-Dibromnicotinaldehyd mit verschiedenen primären Aminen unter Verwendung von Natriumtriacetoxyborhydrid (STAB) zusammen.
| Amin (R-NH₂) | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) | Reinheit (HPLC, %) |
| Benzylamin | Dichlormethan (DCM) | 4 | 92 | >98 |
| Anilin | 1,2-Dichlorethan (DCE) | 6 | 85 | >97 |
| Cyclohexylamin | Tetrahydrofuran (THF) | 5 | 88 | >98 |
| Methylamin (2M in THF) | Tetrahydrofuran (THF) | 3 | 95 | >99 |
Detailliertes Versuchsprotokoll: Synthese von N-Benzyl-(2,5-dibrompyridin-3-yl)methanamin
Abbildung 2: Experimenteller Arbeitsablauf für die reduktive Aminierung.
-
Materialien: 2,5-Dibromnicotinaldehyd, Benzylamin, Natriumtriacetoxyborhydrid (STAB), Essigsäure, Dichlormethan (DCM), gesättigte Natriumbicarbonatlösung (NaHCO₃), wasserfreies Natriumsulfat (Na₂SO₄), Rundkolben, Magnetrührer, Standard-Glasgeräte.
-
Durchführung:
-
In einem 100-mL-Rundkolben werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 40 mL wasserfreiem DCM gelöst.
-
Zur gerührten Lösung werden 1,09 mL (10,0 mmol) Benzylamin und 0,06 mL (1,0 mmol) Essigsäure zugegeben.
-
Die Mischung wird 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.
-
Anschließend werden 3,18 g (15,0 mmol) Natriumtriacetoxyborhydrid portionsweise über einen Zeitraum von 10 Minuten zugegeben.
-
Die Reaktionsmischung wird für 4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch Zugabe von 30 mL gesättigter NaHCO₃-Lösung beendet (Quenching).
-
Die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 20 mL DCM extrahiert.
-
Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt, um das reine Produkt zu erhalten.
-
Wittig-Reaktion: Synthese von Alkenen
Anwendungsbeispiel: Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.[4][5] Sie ermöglicht die Umwandlung der Carbonylgruppe in eine C=C-Doppelbindung durch die Reaktion mit einem Phosphoniumylid (Wittig-Reagenz).[6] Diese Reaktion ist besonders nützlich für die Verlängerung von Kohlenstoffketten und die Einführung von Vinylgruppen, die als Vorstufen für weitere Funktionalisierungen dienen können. Die Stereoselektivität (E/Z-Isomere) hängt von der Art des Ylids ab.[7]
Abbildung 3: Allgemeiner Reaktionsweg der Wittig-Reaktion.
Quantitative Datenübersicht: Die Tabelle zeigt die Ergebnisse der Wittig-Reaktion von 2,5-Dibromnicotinaldehyd mit verschiedenen stabilisierten und unstabilisierten Yliden.
| Wittig-Reagenz (Ph₃P=CHR) | Base | Lösungsmittel | Ausbeute (%) | E/Z-Verhältnis |
| Ph₃P=CH₂ (aus [Ph₃PCH₃]Br) | n-BuLi | THF | 85 | - |
| Ph₃P=CHCO₂Et | NaH | THF | 91 | >95:5 (E) |
| Ph₃P=CHPh | n-BuLi | THF | 78 | 30:70 (E/Z) |
| Ph₃P=CHCN | K₂CO₃ | DCM/H₂O | 88 | >90:10 (E) |
Detailliertes Versuchsprotokoll: Synthese von 2,5-Dibrom-3-vinylpyridin
Abbildung 4: Experimenteller Arbeitsablauf für die Wittig-Reaktion.
-
Materialien: Methyltriphenylphosphoniumbromid, n-Butyllithium (n-BuLi, 2.5 M in Hexan), 2,5-Dibromnicotinaldehyd, wasserfreies Tetrahydrofuran (THF), gesättigte Ammoniumchloridlösung (NH₄Cl), Diethylether, wasserfreies Magnesiumsulfat (MgSO₄), Schlenk-Kolben, Spritzen, Standard-Glasgeräte.
-
Durchführung:
-
In einem trockenen 250-mL-Schlenk-Kolben unter Stickstoffatmosphäre werden 4,29 g (12,0 mmol) Methyltriphenylphosphoniumbromid in 80 mL wasserfreiem THF suspendiert.
-
Die Suspension wird auf 0 °C gekühlt und 4,8 mL (12,0 mmol) n-BuLi-Lösung werden langsam über eine Spritze zugetropft. Die Mischung färbt sich tief orange-rot.
-
Die Mischung wird 1 Stunde bei 0 °C gerührt, um die Ylid-Bildung zu vervollständigen.
-
Eine Lösung von 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 20 mL wasserfreiem THF wird langsam zur Ylid-Lösung bei 0 °C getropft.
-
Nach der Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und rührt für weitere 2 Stunden.
-
Die Reaktion wird durch vorsichtige Zugabe von 50 mL gesättigter NH₄Cl-Lösung beendet.
-
Die Mischung wird mit 100 mL Diethylether verdünnt, die Phasen werden getrennt und die wässrige Phase wird zweimal mit je 30 mL Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat 95:5) gereinigt, um 2,5-Dibrom-3-vinylpyridin zu erhalten.
-
Knoevenagel-Kondensation: Synthese von α,β-ungesättigten Verbindungen
Anwendungsbeispiel: Die Knoevenagel-Kondensation ist eine Variante der Aldol-Kondensation, bei der ein Aldehyd mit einer Verbindung reagiert, die eine aktive Methylengruppe besitzt (z. B. Malonsäureester, Cyanoessigsäureester).[8][9] Die Reaktion wird typischerweise durch eine schwache Base wie Piperidin oder Pyridin katalysiert.[8] Das Ergebnis sind α,β-ungesättigte Produkte, die wichtige Zwischenprodukte in der Synthese von Pharmazeutika und anderen komplexen Molekülen sind.[10]
Abbildung 5: Allgemeiner Reaktionsweg der Knoevenagel-Kondensation.
Quantitative Datenübersicht: Die Tabelle zeigt die Ergebnisse der Knoevenagel-Kondensation von 2,5-Dibromnicotinaldehyd mit verschiedenen aktiven Methylenverbindungen.
| Aktive Methylenverbindung | Katalysator | Lösungsmittel | Temperatur (°C) | Ausbeute (%) |
| Diethylmalonat | Piperidin | Ethanol | 80 | 89 |
| Malononitril | Piperidin | Ethanol | 25 | 96 |
| Ethylcyanoacetat | Piperidin | Ethanol | 60 | 93 |
| Malonsäure (Doebner-Modifikation) | Pyridin | Pyridin | 100 | 75 (decarboxyliert) |
Detailliertes Versuchsprotokoll: Synthese von Ethyl-2-cyano-3-(2,5-dibrompyridin-3-yl)acrylat
Abbildung 6: Experimenteller Arbeitsablauf für die Knoevenagel-Kondensation.
-
Materialien: 2,5-Dibromnicotinaldehyd, Ethylcyanoacetat, Piperidin, Ethanol, Standard-Glasgeräte mit Rückflusskühler.
-
Durchführung:
-
In einem 100-mL-Rundkolben, ausgestattet mit einem Rückflusskühler, werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd und 1,24 g (11,0 mmol) Ethylcyanoacetat in 50 mL Ethanol gelöst.
-
Zur Lösung werden 0,1 mL Piperidin als Katalysator zugegeben.
-
Die Reaktionsmischung wird für 2 Stunden unter Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels DC verfolgt. Nach vollständiger Umsetzung wird die Heizung entfernt.
-
Die Mischung wird langsam auf Raumtemperatur und anschließend im Eisbad auf 0-5 °C abgekühlt.
-
Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.
-
Der Filterkuchen wird mit einer kleinen Menge kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen.
-
Das reine Produkt wird im Vakuumtrockenschrank getrocknet.
-
Grignard-Reaktion: Synthese von sekundären Alkoholen
Anwendungsbeispiel: Die Reaktion von Aldehyden mit Grignard-Reagenzien (Organomagnesiumhalogenide) ist eine klassische und äußerst vielseitige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und zur Synthese von Alkoholen.[11][12] Die Umsetzung von 2,5-Dibromnicotinaldehyd mit einem Grignard-Reagenz führt zur Bildung eines sekundären Alkohols.[13] Diese Reaktion ermöglicht die Einführung einer breiten Palette von Alkyl-, Aryl- und Alkinylgruppen an der Position des ehemaligen Aldehyds.
Abbildung 7: Allgemeiner Reaktionsweg der Grignard-Reaktion.
Quantitative Datenübersicht: Die Tabelle fasst die Ergebnisse der Grignard-Reaktion von 2,5-Dibromnicotinaldehyd mit verschiedenen Grignard-Reagenzien zusammen.
| Grignard-Reagenz (R-MgX) | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Methylmagnesiumbromid | THF | 1 | 90 |
| Phenylmagnesiumbromid | THF | 2 | 82 |
| Vinylmagnesiumbromid | THF | 1.5 | 75 |
| Ethylmagnesiumchlorid | Diethylether | 1 | 88 |
Detailliertes Versuchsprotokoll: Synthese von 1-(2,5-Dibrompyridin-3-yl)ethanol
Abbildung 8: Experimenteller Arbeitsablauf für die Grignard-Reaktion.
-
Materialien: 2,5-Dibromnicotinaldehyd, Methylmagnesiumbromid (3.0 M in Diethylether), wasserfreies Tetrahydrofuran (THF), gesättigte Ammoniumchloridlösung (NH₄Cl), Ethylacetat, Sole, wasserfreies Natriumsulfat (Na₂SO₄), Schlenk-Kolben, Spritzen.
-
Durchführung:
-
In einem trockenen 100-mL-Schlenk-Kolben unter Stickstoffatmosphäre werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 40 mL wasserfreiem THF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C gekühlt.
-
4,0 mL (12,0 mmol) der Methylmagnesiumbromid-Lösung werden langsam über eine Spritze zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe wird die Mischung für 1 Stunde bei 0 °C gerührt.
-
Die Reaktion wird vorsichtig bei 0 °C durch langsame Zugabe von 30 mL gesättigter NH₄Cl-Lösung beendet.
-
Die Mischung wird auf Raumtemperatur erwärmt und mit 50 mL Ethylacetat verdünnt.
-
Die Phasen werden getrennt. Die wässrige Phase wird zweimal mit je 25 mL Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird durch Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-Gradient) gereinigt, um das reine Alkoholprodukt zu erhalten.
-
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
One-Pot Synthesis Strategies Involving 2,5-Dibromonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of diverse heterocyclic scaffolds from 2,5-Dibromonicotinaldehyde. This versatile building block offers two reactive bromine atoms at positions 2 and 5, and an aldehyde group at position 3, allowing for sequential and multicomponent reactions to generate complex molecules with potential therapeutic applications in a single reaction vessel. This approach enhances synthetic efficiency by reducing purification steps, saving time and resources.
Application Note 1: One-Pot Synthesis of Thieno[2,3-b]pyridine Derivatives
Introduction
Thieno[2,3-b]pyridine scaffolds are present in a variety of pharmacologically active compounds. The one-pot synthesis of substituted thieno[2,3-b]pyridines from this compound can be achieved through a sequential Gewald reaction followed by a Suzuki-Miyaura cross-coupling. This strategy allows for the rapid construction of a library of compounds with diverse substitutions at the 5-position of the pyridine ring, which can be screened for various biological activities. Derivatives of nicotinic acid, the core of the starting material, have shown promising antibacterial and anti-inflammatory properties.[1][2]
Logical Workflow
The proposed one-pot synthesis involves two key steps:
-
Gewald Reaction: The aldehyde group of this compound reacts with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to form a 2-aminothiophene ring fused to the pyridine core.
-
Suzuki-Miyaura Coupling: Without isolation of the thieno[2,3-b]pyridine intermediate, a palladium catalyst, a suitable base, and a boronic acid derivative are added to the reaction mixture to functionalize the bromine atom at the 5-position.
References
Application Notes and Protocols: 2,5-Dibromonicotinaldehyde in Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromonicotinaldehyde is a versatile building block for the synthesis of novel conjugated polymers. The presence of a pyridine ring in the polymer backbone imparts high electron affinity, which is advantageous for applications in organic electronics by facilitating electron injection and transport.[1] The aldehyde functionality offers a unique opportunity for post-polymerization modification, allowing for the fine-tuning of polymer properties or the attachment of specific functional moieties, such as fluorescent dyes or bioactive molecules.[2][3][4][5][6]
This document provides detailed application notes and protocols for the synthesis of conjugated polymers using this compound via Suzuki and Stille cross-coupling reactions.
Applications of this compound-Containing Conjugated Polymers
The incorporation of the 2,5-nicotinaldehyde unit into a polymer backbone is expected to yield materials with promising properties for a range of applications:
-
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyridine ring can enhance electron mobility, making these polymers suitable for n-channel and ambipolar OFETs.[7][8]
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing polymers are excellent candidates for light-emitting devices due to their high electron affinity, which allows for the use of stable metals like aluminum as electron-injecting contacts.[1][9]
-
Organic Photovoltaics (OPVs): The ability to tune the electronic properties through copolymerization and post-functionalization makes these polymers interesting as either donor or acceptor materials in bulk heterojunction solar cells.
-
Chemosensors: The aldehyde group and the nitrogen atom of the pyridine ring can act as binding sites for specific analytes, leading to changes in the polymer's optical or electronic properties upon binding.
-
Drug Delivery and Biomedical Imaging: The aldehyde group can be used to covalently attach drugs or targeting ligands. Furthermore, the inherent fluorescence of many conjugated polymers makes them suitable for imaging applications.
Data Presentation: Representative Properties of this compound-Based Copolymers
While extensive experimental data for polymers derived specifically from this compound is not yet widely published, the following table presents representative data based on analogous pyridine-containing conjugated polymers. These values are intended to provide a realistic expectation of the properties that can be achieved.
| Polymer Architecture | Polymerization Method | Mn (kDa) | PDI | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) |
| P(NicAld-alt-Th) (alternating 2,5-nicotinaldehyde and thiophene) | Suzuki | 10-25 | 1.5-2.5 | 400-450 | 500-550 | -5.6 to -5.8 | -3.4 to -3.6 |
| P(NicAld-alt-F) (alternating 2,5-nicotinaldehyde and fluorene) | Suzuki | 15-30 | 1.6-2.8 | 380-420 | 450-500 | -5.7 to -5.9 | -3.3 to -3.5 |
| P(NicAld-alt-BT) (alternating 2,5-nicotinaldehyde and benzothiadiazole) | Stille | 12-28 | 1.7-2.6 | 450-550 | 600-700 | -5.8 to -6.0 | -3.6 to -3.8 |
| P(NicAld-alt-DPP) (alternating 2,5-nicotinaldehyde and diketopyrrolopyrrole) | Stille | 18-40 | 1.8-3.0 | 600-750 | 750-850 | -5.5 to -5.7 | -3.7 to -3.9 |
Abbreviations: Mn (Number-average molecular weight), PDI (Polydispersity index), λ_abs (Maximum absorption wavelength), λ_em (Maximum emission wavelength), HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital), Th (Thiophene), F (Fluorene), BT (Benzothiadiazole), DPP (Diketopyrrolopyrrole).
Experimental Protocols
The following are detailed protocols for the synthesis of conjugated polymers from this compound. These are generalized procedures and may require optimization for specific comonomers and target polymer properties.
Protocol 1: Suzuki Cross-Coupling Polymerization
This protocol describes the synthesis of an alternating copolymer of this compound and a comonomer containing two boronic acid or boronic ester groups (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester).
Materials:
-
This compound
-
Diboronic acid or ester comonomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, CsF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Anhydrous solvents (e.g., toluene, DMF, 1,4-dioxane)
-
Methanol
-
Deionized water
Procedure:
-
Preparation: In a flame-dried Schlenk flask, add equimolar amounts of this compound and the diboronic ester comonomer.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-2 mol%) and the base (typically 3-4 equivalents per monomer unit). If a phase-transfer catalyst is used, it is also added at this stage.
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent) via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Aqueous Base Addition: Prepare a 2 M aqueous solution of the base and add it to the reaction flask.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes, or by performing three freeze-pump-thaw cycles.
-
Polymerization: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by GPC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Concentrate the organic layer and precipitate the polymer into a non-solvent like methanol.
-
Collect the crude polymer by filtration.
-
-
Purification: Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: The purified polymer is precipitated again in methanol, collected by filtration, and dried under vacuum.
Protocol 2: Stille Cross-Coupling Polymerization
This protocol describes the synthesis of an alternating copolymer of this compound and a comonomer containing two organotin groups (e.g., 2,5-bis(trimethylstannyl)thiophene).
Materials:
-
This compound
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous solvents (e.g., toluene, DMF)
-
Methanol
Procedure:
-
Preparation: In a flame-dried Schlenk flask, add equimolar amounts of this compound and the distannyl comonomer.
-
Catalyst Addition: Add the palladium catalyst (typically 1-2 mol%) to the flask.
-
Solvent Addition: Add anhydrous toluene or DMF via cannula under an inert atmosphere to achieve a monomer concentration of around 0.1 M.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir under an inert atmosphere for 24-72 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration.
-
-
Purification: Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Drying: The purified polymer is precipitated again in methanol, collected by filtration, and dried under vacuum.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Use of Pyridine and Selenophene in a Diketopyrrolopyrrole‐Based Conjugated Polymer Enhances the Electron Mobility in Organic Transistors (Journal Article) | OSTI.GOV [osti.gov]
- 8. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00779C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2,5-Dibromonicotinaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki coupling reaction of 2,5-Dibromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing a Suzuki coupling with this compound?
A1: The primary challenges include achieving selective mono-arylation at either the C2 or C5 position, preventing common side reactions, and dealing with a potentially sluggish reaction due to the electron-deficient nature of the pyridine ring. The aldehyde group can also be sensitive to certain basic conditions.[1]
Q2: Which bromine (at C2 or C5) is more reactive in a Suzuki coupling?
A2: In general, for pyridine rings, the C2 position is more electron-deficient and often more reactive towards oxidative addition with a Pd(0) catalyst. However, steric hindrance from the adjacent aldehyde group at C3 can influence this reactivity. The relative reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions.
Q3: What is a typical starting catalyst loading for this reaction?
A3: A good starting point for catalyst loading is 1-3 mol% of the palladium source.[2][3] For challenging couplings or to improve reaction rates, this can be increased to 5 mol%. Highly optimized systems may allow for loadings below 1 mol%.
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently, or it may have been poisoned. Ensure you are using a reliable pre-catalyst or appropriate conditions for in-situ generation.[4][5]
-
Suboptimal Base: The base may be too weak to promote the transmetalation step effectively.[6]
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent system.[7]
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Degassing: Inadequate degassing can lead to the presence of oxygen, which can deactivate the catalyst.[1][8]
Q5: How can I minimize protodeboronation of my boronic acid?
A5: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom.[2][6] To minimize this:
-
Use anhydrous solvents and reagents where possible.
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.[2][9]
-
Avoid unnecessarily long reaction times or high temperatures.
Troubleshooting Guide
Issue 1: Low to No Product Yield
-
Possible Cause: Ineffective catalyst system for an electron-deficient substrate.
-
Solution: Switch to a catalyst system known to be effective for electron-deficient aryl bromides. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often recommended.[1][2][3] Using a pre-formed catalyst like XPhos Pd G3 or G4 can also improve reliability.[4][10]
-
Possible Cause: Incorrect base selection.
-
Solution: The base is crucial for activating the boronic acid.[11][12] For substrates with sensitive functional groups like aldehydes, milder but effective bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.[6] Ensure the base is finely powdered to maximize surface area.
-
Possible Cause: Poor solvent choice leading to solubility issues.
-
Solution: A mixture of an organic solvent and water is common for Suzuki reactions.[13] Toluene/water, Dioxane/water, or DMF/water are typical choices.[14][15] If solubility is an issue, consider a solvent like DMF or DME.[4] Ensure vigorous stirring, especially in biphasic mixtures.[5]
Issue 2: Formation of Significant Byproducts
-
Possible Cause: Homocoupling of the boronic acid.
-
Solution: This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[1] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.[1][2]
-
Possible Cause: Dehalogenation (replacement of bromine with hydrogen).
-
Solution: This can occur in the presence of hydride sources. Use anhydrous solvents and ensure the base is not promoting this side reaction. Lowering the reaction temperature or changing the ligand can sometimes suppress dehalogenation.[2]
-
Possible Cause: Formation of a di-substituted product when mono-substitution is desired.
-
Solution: To favor mono-substitution, use a stoichiometric amount or a slight deficiency of the boronic acid (e.g., 0.95 equivalents). Lowering the reaction temperature and time can also help improve selectivity.
Data Presentation: Reaction Parameter Comparison
Table 1: Comparison of Catalyst & Ligand Systems
| Catalyst Source | Ligand | Typical Loading (mol%) | Characteristics & Recommendations |
| Pd(OAc)₂ | SPhos / XPhos | 1 - 3 | Excellent for sterically hindered and electron-deficient aryl bromides.[2][3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Highly active catalyst system, often effective at room temperature for reactive substrates.[16][17] |
| Pd(PPh₃)₄ | (none) | 2 - 5 | "Classic" catalyst, but can be less effective for challenging substrates compared to modern systems.[3][14] |
| XPhos Pd G3/G4 | (integrated) | 1 - 3 | Air-stable pre-catalyst that ensures efficient generation of the active Pd(0) species.[4][10] |
Table 2: Comparison of Common Bases
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Medium-Strong | 2.0 - 3.0 | Often a good choice for sensitive substrates; good solubility in water.[2][11] |
| K₂CO₃ | Medium | 2.0 - 3.0 | A common and cost-effective choice, but can be less effective than K₃PO₄.[13] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | Highly effective but more expensive. Good for difficult couplings.[9] |
| KF | Weak | 2.0 - 3.0 | A mild option that can prevent degradation of base-labile groups and minimize protodeboronation.[2][16] |
Table 3: Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Typical Temperature | Considerations |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 100 °C | Good general-purpose system, effectively solubilizes many organic compounds.[2][14] |
| Toluene / Water | 10:1 | 90 - 110 °C | Higher boiling point allows for higher reaction temperatures.[3] |
| DMF / Water | 5:1 | 70 - 90 °C | Good for poorly soluble substrates, but can be difficult to remove.[13] |
| THF / Water | 4:1 | 65 - 70 °C | Lower boiling point, suitable for more reactive substrates.[10] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
General Protocol for Mono-Arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 5:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) and add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/Water) via syringe. The total solvent volume should be sufficient to make a 0.1 M solution with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the starting material. The reaction time can range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: 2,5-Dibromonicotinaldehyde Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2,5-Dibromonicotinaldehyde in cross-coupling reactions. The focus is on preventing homocoupling side reactions to maximize the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In your experiments with this compound, you might observe two types of homocoupling:
-
Organometallic Reagent Homocoupling: For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct (e.g., Ar-Ar). This consumes your nucleophile, reduces the yield of the desired product, and complicates purification.
-
Aryl Halide Homocoupling: Two molecules of this compound can react to form a symmetrical bipyridine dimer.
This side reaction is problematic as it reduces the overall yield of your target molecule and introduces impurities that can be difficult to separate.
Q2: What are the primary causes of homocoupling side reactions?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids in Suzuki couplings.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction is the homocoupling of two organometallic molecules, which generates Pd(0) at the expense of your starting material.[1]
-
In Sonogashira Couplings: The presence of a copper co-catalyst can lead to the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[2]
Q3: How can I minimize homocoupling when using this compound in a Suzuki coupling?
A3: To minimize homocoupling in a Suzuki reaction with this compound, consider the following strategies:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvents and reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[1]
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can prevent the homocoupling that occurs during the in-situ reduction of Pd(II) catalysts.[1]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can accelerate the reductive elimination step of the catalytic cycle, making the desired cross-coupling pathway more favorable over side reactions.
-
Choice of Base: A milder base, such as K₃PO₄ or KF, may be less likely to promote side reactions compared to stronger bases.[1]
-
Slow Addition of Reagents: Adding the boronic acid or its ester slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, which suppresses the bimolecular homocoupling reaction.[1]
Q4: I am performing a Sonogashira coupling with this compound and observing significant alkyne dimerization. What should I do?
A4: Alkyne homocoupling (Glaser coupling) is a common issue in Sonogashira reactions. To mitigate this:
-
Copper-Free Conditions: The most effective strategy is to use a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for alkyne dimerization.[2]
-
Strictly Inert Atmosphere: If a copper co-catalyst is necessary, ensure your reaction is run under a strictly inert atmosphere to exclude oxygen, which promotes the oxidative homocoupling.
-
Choice of Base and Solvent: Use a suitable amine base like triethylamine or diisopropylethylamine and ensure your solvents are anhydrous and thoroughly degassed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy | Rationale |
| Significant homocoupling of boronic acid (Suzuki) | Presence of oxygen | Rigorously degas all solvents and the reaction vessel (sparging or freeze-pump-thaw).[1] | Minimizes the oxidation of Pd(0) to Pd(II), which promotes homocoupling.[1] |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[1] | Avoids the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[1] | |
| Inefficient reductive elimination | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates the desired cross-coupling over side reactions. | |
| Alkyne dimerization (Sonogashira) | Copper co-catalyst and oxygen | Employ a copper-free Sonogashira protocol.[2] | Eliminates the catalyst responsible for Glaser coupling.[2] |
| If copper is essential, ensure a strictly inert atmosphere. | Prevents the copper-catalyzed oxidative homocoupling of the alkyne. | ||
| Low yield and complex mixture of products | Non-selective reaction at C2 and C5 positions | Optimize reaction conditions for regioselectivity. The C-Br bond at the 2-position of a pyridine ring is generally more reactive than at the 5-position in Suzuki couplings. Lower temperatures and shorter reaction times may favor mono-substitution at the more reactive site. | Differential reactivity of the C-Br bonds can be exploited to achieve selective coupling. |
| Dehalogenation (loss of bromine) | Use milder reaction conditions (lower temperature, weaker base). | Harsh conditions can lead to reductive dehalogenation, especially in the presence of hydride sources.[3] |
Experimental Protocols
While specific protocols for this compound are not abundant in the literature, the following general procedures for related compounds can be adapted and optimized.
General Protocol for Suzuki Coupling of a Dibrominated Heterocycle
This protocol is adapted from procedures for Suzuki couplings of dibrominated thiophenes and pyridines and is a good starting point for this compound.[4][5]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-coupling, 2.5 mmol for double coupling), and a base such as K₃PO₄ (2.0-4.0 mmol).[4]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.[2]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF). Then, add the terminal alkyne (1.2 mmol) and an amine base (e.g., diisopropylethylamine, 2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as described for the Suzuki coupling.
Data Presentation
The following tables summarize successful reaction conditions for the cross-coupling of analogous dibrominated heterocyclic compounds, which can serve as a guide for optimizing reactions with this compound.
Table 1: Suzuki Coupling Conditions for Dibrominated Heterocycles
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | [4][6] |
| 5-Bromo-2-tosyloxynicotinaldehyde | Pd(dba)₂ (5) / tfp (10) | K₂CO₃ | THF/H₂O | 40 | 80-95 | [7] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | Good | [8] |
Table 2: Stille Coupling Conditions for Dibrominated Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | ~95 | [9] |
| General Aryl Halides | Pd(OAc)₂ | Dabco | - | - | Good to Excellent | [10] |
Visualizations
Caption: General workflow for setting up a cross-coupling reaction under an inert atmosphere to minimize oxygen-induced side reactions.
Caption: Decision tree for troubleshooting homocoupling side reactions in Suzuki and Sonogashira couplings.
Caption: Simplified catalytic cycle showing the main cross-coupling pathway and potential entry points for homocoupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2,5-Dibromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dibromonicotinaldehyde from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via the oxidation of 2,5-dibromo-3-methylpyridine, can lead to several common byproducts. These include:
-
Unreacted Starting Material: 2,5-dibromo-3-methylpyridine may remain if the oxidation is incomplete.
-
Over-oxidation Product: 2,5-dibromonicotinic acid can form if the oxidation proceeds too far.
-
Isomeric Impurities: Depending on the synthetic route of the starting material, isomeric bromopyridine derivatives may be present. For instance, if starting from 2-aminopyridine, impurities such as 2-amino-3,5-dibromopyridine can arise and potentially be carried through subsequent steps.
-
Solvent and Reagent Residues: Residual solvents and reagents from the reaction and workup steps may also be present.
Q2: How can I effectively remove the unreacted starting material, 2,5-dibromo-3-methylpyridine?
A2: 2,5-dibromo-3-methylpyridine is less polar than the desired aldehyde. This difference in polarity can be exploited for separation using column chromatography. A non-polar eluent system will preferentially elute the starting material before the more polar aldehyde.
Q3: What is the best way to separate the over-oxidation byproduct, 2,5-dibromonicotinic acid?
A3: 2,5-dibromonicotinic acid is an acidic impurity and can be removed by an acid-base extraction. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic byproduct will be deprotonated and move into the aqueous layer, leaving the neutral aldehyde in the organic layer.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the aldehyde at high temperatures but not at low temperatures, while the impurities will either remain insoluble or stay dissolved at low temperatures. Screening of various solvents or solvent mixtures is recommended.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Aldehyde and Starting Material | Eluent system is too polar. | Decrease the polarity of the eluent. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) can be effective. |
| Product Elutes with the Solvent Front | Eluent system is too polar. | Start with a much less polar solvent system. |
| Product Does Not Elute from the Column | Eluent system is not polar enough. | Gradually increase the polarity of the eluent. A mixture of hexane and ethyl acetate is a good starting point. If the product still does not elute, consider using a more polar solvent like dichloromethane. |
| Tailing of the Aldehyde Peak | The aldehyde may be interacting too strongly with the acidic silica gel. | Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing. Alternatively, use neutral alumina as the stationary phase. |
| Co-elution of Unknown Impurities | The polarity of the impurity is very similar to the product. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol or toluene/ethyl acetate). Consider using a different stationary phase like alumina. |
Recrystallization
| Issue | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much solvent was used. The compound may be too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or a mixture of solvents where the compound has lower solubility at room temperature. |
| Oily Product Forms Instead of Crystals | The melting point of the product is lower than the boiling point of the solvent. The product is "oiling out". Impurities are preventing crystallization. | Try a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble to induce crystallization. Try to purify further by another method (e.g., column chromatography) before recrystallization. |
| Low Recovery of Purified Product | The product has significant solubility in the cold solvent. The crystals were not completely collected. | Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of crystals during filtration. |
| Crystals are Colored or Appear Impure | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane, to elute non-polar impurities like unreacted 2,5-dibromo-3-methylpyridine.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.
-
Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the product is soluble when hot but sparingly soluble when cold, and in which impurities are either very soluble or insoluble.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note: This data is representative and may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Byproducts Removed |
| Column Chromatography | ~80 | >98 | ~75 | 2,5-dibromo-3-methylpyridine, polar impurities |
| Recrystallization | ~80 | ~95 | ~60 | Insoluble impurities, highly soluble impurities |
| Acid-Base Extraction + Column Chromatography | ~70 | >99 | ~70 | 2,5-dibromonicotinic acid, other impurities |
Table 2: Column Chromatography Eluent Systems
| Eluent System (Hexane:Ethyl Acetate) | Target Compound Elution | Observed Purity (%) |
| 95:5 | Slow elution | >98 |
| 90:10 | Moderate elution | >97 |
| 80:20 | Fast elution | ~95 |
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Troubleshooting Stille Coupling of 2,5-Dibromonicotinaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2,5-Dibromonicotinaldehyde in Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in Stille coupling reactions?
A1: this compound presents unique challenges in Stille coupling for several reasons:
-
Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes.[1]
-
Electron-Withdrawing Aldehyde Group: The aldehyde group is electron-withdrawing, which can influence the reactivity of the C-Br bonds.[1] While this can sometimes be beneficial, it can also complicate the catalytic cycle.
-
Aldehyde Reactivity: The aldehyde functional group itself can undergo side reactions under typical coupling conditions, such as reduction to an alcohol or reactions with basic or nucleophilic reagents.[2]
-
Steric Hindrance: The bromine atom at the 2-position is adjacent to the pyridine nitrogen, which can create steric hindrance around the reaction center, potentially slowing down the oxidative addition step.
Q2: I am observing significant amounts of starting material and low product yield. What are the likely causes?
A2: Low conversion of your starting material is a common issue and can stem from several factors:
-
Catalyst Inactivity: Your palladium catalyst may not be active enough or may be deactivating prematurely. This can be due to coordination with the pyridine nitrogen or exposure to oxygen.
-
Suboptimal Reaction Conditions: The temperature, solvent, or choice of ligand may not be suitable for this specific substrate. Stille reactions can be sensitive to these parameters.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not prevent catalyst deactivation or promote the necessary reaction steps effectively.
-
Issues with the Organotin Reagent: The organotin reagent could be of poor quality, or it may be undergoing side reactions like homocoupling.[3][4]
Q3: My reaction is producing a significant amount of debrominated starting material. What is causing this side reaction?
A3: Dehalogenation (or debromination) is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through various pathways, including protonolysis of the organopalladium intermediate. The solvent can play a significant role; for instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene.[5]
Q4: Should I protect the aldehyde group before attempting the Stille coupling?
A4: Protecting the aldehyde group is a highly recommended strategy to prevent side reactions and improve the overall yield and purity of your desired product.[2] The most common method is to convert the aldehyde to an acetal, which is stable under the basic and nucleophilic conditions of most coupling reactions and can be easily deprotected afterward.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low to no yield of your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Optimize the Catalyst System:
-
Palladium Source: While Pd(II) sources like Pd(OAc)₂ can be used, a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ is often more reliable, as it doesn't require an in-situ reduction step.[6]
-
Ligand Selection: For challenging substrates like 2-substituted pyridines, standard ligands like PPh₃ may not be sufficient. Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These can promote reductive elimination and prevent catalyst deactivation.[1]
-
Additives: The addition of a Cu(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle.[1] Lithium chloride (LiCl) can also enhance the reaction rate by stabilizing intermediates.[4][6]
-
-
Adjust Reaction Conditions:
-
Temperature: High temperatures can sometimes lead to decomposition and side reactions like decarbonylation of the aldehyde.[2] It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it if no reaction is observed.
-
Solvent: The choice of solvent can significantly impact the reaction. Toluene is a common and often effective solvent for Stille couplings. In some cases, more polar aprotic solvents like DMF or dioxane might be necessary to improve solubility, but be aware that these can sometimes promote side reactions like dehalogenation.[5]
-
Atmosphere: Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[1] Thoroughly degas your solvent and use a robust inert gas (argon or nitrogen) atmosphere.
-
-
Verify Reagent Quality:
-
Organostannane: Ensure the organotin reagent is pure and has not degraded during storage.
-
This compound: Verify the purity of your starting material. Impurities can sometimes inhibit the catalyst.
-
-
Consider Aldehyde Protection:
-
If the above optimizations do not significantly improve the yield, protecting the aldehyde as an acetal is a prudent next step. This will prevent any potential side reactions involving the aldehyde group.
-
Issue 2: Significant Homocoupling of the Organotin Reagent
The formation of a dimer from your organotin reagent is a common side reaction.
Caption: Troubleshooting workflow for organotin homocoupling.
Detailed Steps:
-
Atmosphere: Oxygen can promote the homocoupling of organotin reagents.[1] Ensure your reaction setup is strictly anaerobic.
-
Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ from Pd₂(dba)₃ and a phosphine ligand. This minimizes the presence of Pd(II) species that can contribute to homocoupling.[1]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for Stille coupling and can be effective in minimizing homocoupling.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be used as a starting point for the optimization of the Stille coupling of this compound. Please note that optimal conditions will be specific to the coupling partner.
| Parameter | Typical Range/Value | Rationale/Comment |
| Palladium Catalyst | 2-10 mol% | Higher catalyst loading may be necessary for challenging substrates. |
| Ligand | 4-20 mol% | A 2:1 or 4:1 ligand-to-palladium ratio is common. |
| Organostannane | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Solvent | Toluene, Dioxane, DMF | Toluene is often a good starting point to minimize side reactions. |
| Temperature | 80 - 110 °C | Start at the lower end and increase if necessary. |
| Additives (optional) | CuI (10-20 mol%), LiCl (2-3 eq.) | Can significantly improve reaction rates.[1][4][6] |
Experimental Protocols
General Protocol for Stille Coupling of this compound
This protocol is a general starting point and should be optimized for your specific organotin reagent.
Materials:
-
This compound
-
Organostannane reagent (e.g., Tributyl(aryl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, SPhos)
-
Anhydrous solvent (e.g., Toluene)
-
Additive (optional, e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and any solid additives (e.g., 10 mol% CuI).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10-15 minutes at room temperature. Then, add the organostannane reagent (1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[4][7] Stir this biphasic mixture vigorously for at least 30 minutes.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Acetal Protection of this compound
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
Anhydrous toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Dean-Stark apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reagents: Add ethylene glycol (1.5 - 2.0 eq) and a catalytic amount of PTSA.
-
Reaction: Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected aldehyde, which can then be used in the Stille coupling reaction following the general protocol above. After the coupling, the acetal can be deprotected using acidic aqueous conditions.
References
Managing the stability and storage of 2,5-Dibromonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of 2,5-Dibromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation and moisture-related degradation. For extended storage, refrigeration (2-8 °C) is advised.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, aromatic aldehydes can be light-sensitive. To prevent potential photodegradation, it is best practice to store this compound in amber or opaque containers that protect it from light exposure.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2,5-dibromonicotinic acid), especially in the presence of air (oxygen).
-
Hydrolysis: While generally stable, prolonged exposure to water, particularly at non-neutral pH, could potentially lead to hydration of the aldehyde or other hydrolytic degradation.
-
Polymerization: Aldehydes can undergo self-polymerization, which may be catalyzed by acidic or basic impurities.
Q5: What are the known incompatibilities of this compound?
A5: this compound should not be stored with strong oxidizing agents, as this can lead to a vigorous and potentially hazardous reaction, resulting in the oxidation of the aldehyde. It is also advisable to avoid strong bases and acids, which can catalyze degradation or polymerization reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration of the solid compound (e.g., yellowing or darkening) | Oxidation or exposure to impurities. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure all handling equipment is clean and dry. |
| Inconsistent experimental results | Degradation of the starting material. | Perform a purity check of the this compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the compound. |
| Formation of an insoluble precipitate in solution | Polymerization of the aldehyde. | Prepare solutions fresh before use. Avoid storing solutions for extended periods. If a stock solution is necessary, store it at a low temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles. |
| Low yield in a reaction where this compound is a reactant | Impure or degraded starting material. Incompatible reaction conditions. | Verify the purity of the this compound. Ensure that the reaction conditions (e.g., solvent, temperature, pH) are compatible with the stability of the aldehyde. |
Stability and Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde functional group. |
| Light | Protection from light (Amber vial) | To avoid photodegradation. |
| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis and moisture-catalyzed degradation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 60°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photostability: Expose a solid sample and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to propose their structures.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
Identifying and removing impurities from synthesized 2,5-Dibromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2,5-Dibromonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for the synthesis of this compound is the formylation of 2,5-dibromopyridine. This is often achieved through a Grignard reaction, where 2,5-dibromopyridine is reacted with a Grignard reagent (such as isopropyl magnesium chloride) followed by the addition of a formylating agent like N,N-dimethylformamide (DMF).[1] An alternative, though sometimes problematic, route involves ortho-metalation of 2,5-dibromopyridine with a strong base like lithium diisopropylamide (LDA) followed by quenching with DMF.[2]
Q2: What are the most likely impurities in synthesized this compound?
The impurity profile of this compound can vary depending on the synthetic route and the purity of the starting materials. Key potential impurities include:
-
Isomeric Impurities: The most significant impurity is often the isomeric product, 2-formyl-5-bromopyridine. This can arise, particularly when using organolithium reagents, due to the difficulty in controlling the site of metal-halogen exchange.[1]
-
Starting Materials: Unreacted 2,5-dibromopyridine is a common impurity if the reaction does not go to completion. The purity of the 2,5-dibromopyridine starting material is also crucial, as impurities from its synthesis, such as 2-amino-3,5-dibromopyridine, could potentially be carried through.[3]
-
Over-brominated or Under-brominated Species: Depending on the synthesis of the 2,5-dibromopyridine precursor, trace amounts of monobromopyridines or tribromopyridines may be present.
-
Byproducts from Side Reactions: The Vilsmeier-Haack reaction, a related formylation method, is known to sometimes produce byproducts, and similar side reactions could occur during the formylation of bromopyridines.[4][5][6][7][8]
Q3: How can I detect the presence of these impurities?
A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from its isomers and other impurities, allowing for quantification of purity. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying impurities by providing the mass-to-charge ratio of the separated components, which can confirm the presence of isomers and other byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are well-resolved from the product's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical technique.[10][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction during formylation. | - Ensure the Grignard reagent is freshly prepared or properly titrated. - Use an excess of the formylating agent (e.g., DMF). - Carefully control the reaction temperature as specified in the protocol.[1] |
| Poor quality of starting 2,5-dibromopyridine. | - Verify the purity of the 2,5-dibromopyridine by HPLC or GC before use. - Purify the starting material if necessary. | |
| Presence of 2-formyl-5-bromopyridine Isomer | Lack of regioselectivity in the metal-halogen exchange. | - The Grignard method is reported to offer better regioselectivity than methods using n-butyllithium.[1] - Maintain strict temperature control during the reaction. |
| Difficulty in separating the isomer. | - Optimize the HPLC method for better resolution. - Employ careful column chromatography for purification. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | - Analyze the crude product by HPLC or TLC to identify the number of components. - Perform a preliminary purification by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | - Experiment with a variety of solvents and solvent pairs. Good starting points for pyridine derivatives include ethanol, ethanol/water, or hexane/ethyl acetate mixtures.[13][14][15] | |
| Dark-colored Product | Formation of polymeric byproducts. | - Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. - Avoid excessive heating during the reaction and work-up. |
Experimental Protocols
Purification by Column Chromatography
Objective: To separate this compound from isomeric impurities and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Hexane/Ethyl Acetate gradient)
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Purification by Recrystallization
Objective: To further purify the this compound obtained after initial purification.
Materials:
-
Partially purified this compound
-
Recrystallization solvent or solvent pair (e.g., ethanol, ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask, condenser, and filtration apparatus
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[16]
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
Caption: Logical troubleshooting guide for addressing low purity in this compound synthesis.
References
- 1. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. heteroletters.org [heteroletters.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. youtube.com [youtube.com]
Overcoming poor solubility of 2,5-Dibromonicotinaldehyde in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,5-Dibromonicotinaldehyde in reaction media.
Troubleshooting Guide
Q1: My this compound is not dissolving in the chosen reaction solvent. What steps can I take?
A1: If you are experiencing poor solubility, consider the following troubleshooting steps in a sequential manner. Start with the least aggressive methods.
Caption: Troubleshooting workflow for poor solubility.
-
Gentle Heating: Cautiously warm the reaction mixture. Many organic compounds exhibit increased solubility at elevated temperatures. Monitor the temperature to avoid potential degradation of the starting material or solvent evaporation.
-
Sonication: Apply ultrasonic waves to the mixture. Sonication can aid in breaking down solute particles and enhance dissolution.[1][2][3]
-
Co-solvent System: Introduce a small amount of a miscible co-solvent in which this compound has higher solubility. This can significantly improve the overall solvating power of the medium.[4][5][6]
-
Change of Solvent: If the above methods fail, consider switching to a different primary solvent. Refer to the solubility data table for guidance.
Q2: The compound dissolved upon heating, but precipitated out of the solution as the reaction proceeded. What should I do?
A2: This phenomenon, known as "crashing out," can occur if the reaction temperature drops or if the reaction's progress alters the polarity of the medium. To address this:
-
Maintain Temperature: Ensure the reaction is maintained at the temperature at which the compound was initially dissolved.
-
Add a Co-solvent: Introduce a co-solvent to maintain solubility at a lower temperature.
-
Hot Filtration (for work-up): If the issue occurs during cooling for a work-up procedure, perform a hot filtration to remove any catalysts or by-products before the desired compound precipitates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: While specific quantitative public data is limited, based on the structure (an aromatic aldehyde with two bromine atoms), it is predicted to have better solubility in polar aprotic solvents.
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | High | Often a good solvent for similar aromatic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Use with caution; can be difficult to remove. | |
| Acetonitrile (MeCN) | Moderate | A versatile solvent for a range of polarities. | |
| Tetrahydrofuran (THF) | Moderate | A common choice for many organic reactions. | |
| Polar Protic | Ethanol | Low to Moderate | May require heating to achieve desired concentration. |
| Methanol | Low to Moderate | Similar to ethanol. | |
| Nonpolar | Toluene | Low | Solubility is expected to be limited. |
| Hexanes | Very Low | Unlikely to be a suitable solvent. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | A common solvent for organic synthesis. |
| Chloroform | Moderate | Similar to DCM. |
Disclaimer: This data is illustrative and based on chemical principles. Experimental verification is strongly recommended.
Q2: Can I use a co-solvent system to improve solubility? If so, which ones are recommended?
A2: Yes, using a co-solvent is a highly effective technique.[4][5] The choice of co-solvent depends on the primary solvent and the reaction conditions. For instance, if your primary solvent is toluene, adding a small percentage of a more polar solvent like DMF or THF can significantly enhance solubility.
Q3: Is heating a safe method to improve the solubility of this compound?
A3: Heating is a common and effective method. However, it is crucial to consider the boiling point of your solvent and the thermal stability of your reactants. For most applications, gentle warming to 40-60 °C is sufficient. Always use a reflux condenser if heating near the solvent's boiling point.
Q4: How does sonication improve solubility?
A4: Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid.[2] This process creates tiny, high-energy bubbles that collapse, generating localized high pressure and temperature. This energy helps to break apart the solute's crystal lattice and facilitates its dissolution into the solvent.[1][3]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol outlines the steps to improve the solubility of this compound by introducing a co-solvent.
References
- 1. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 2. researchgate.net [researchgate.net]
- 3. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijrar.org [ijrar.org]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 2,5-Dibromonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter with catalyst poisoning during cross-coupling reactions involving 2,5-Dibromonicotinaldehyde.
Troubleshooting Guide
Issue: Low or No Conversion of this compound
When a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound results in low or no product yield, catalyst poisoning is a primary suspect. The inherent properties of the substrate, specifically the pyridine nitrogen and the aldehyde group, along with potential impurities, can lead to deactivation of the palladium catalyst.
Systematic Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Catalyst Activity: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) is fresh and has been stored under appropriate inert conditions. Catalyst decomposition, often indicated by the formation of palladium black, is a sign of inactive Pd(0) species.
-
Ligand Selection: The choice of phosphine ligand is critical. The pyridine nitrogen of this compound can coordinate to the palladium center, inhibiting the catalytic cycle. Sterically bulky and electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) can help prevent this coordination and stabilize the active catalyst.
-
-
Assess the Purity of this compound:
-
Common Impurities: Impurities in the starting material can act as potent catalyst poisons. These include residual starting materials from its synthesis (e.g., 2-aminopyridine derivatives), sulfur-containing compounds, or other nitrogen-containing heterocycles.
-
Purity Verification: It is advisable to assess the purity of the this compound batch, for instance, by ¹H NMR spectroscopy, to check for unexpected signals that might indicate the presence of impurities.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial. Strong or nucleophilic bases can react with the aldehyde group, leading to side products. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong organic bases.
-
Temperature: Higher temperatures can sometimes promote catalyst decomposition or side reactions. It is recommended to run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Solvent: Ensure the use of anhydrous and thoroughly degassed solvents to prevent side reactions and catalyst deactivation.
-
-
Consider Side Reactions:
-
Hydrodehalogenation: The replacement of a bromine atom with hydrogen is a common side reaction. This can be minimized by screening different ligands and bases, and by lowering the reaction temperature.
-
Aldehyde Reduction: The aldehyde group can be reduced to an alcohol, particularly at elevated temperatures or in the presence of certain reagents that can act as hydride sources. Protecting the aldehyde as an acetal prior to the coupling reaction is a reliable strategy to prevent this.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound presents a dual challenge for catalyst stability. Firstly, the Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst, forming a stable, inactive complex that effectively poisons the catalyst and halts the catalytic cycle. Secondly, the aldehyde group is reactive and can participate in side reactions under typical cross-coupling conditions, leading to byproducts and lower yields.
Q2: What are the primary signs of catalyst poisoning in my reaction?
A2: The most common indications of catalyst poisoning include:
-
A complete lack of product formation, with starting materials remaining unconsumed.
-
The reaction starting but stalling before completion.
-
The formation of a black precipitate, known as palladium black, which is aggregated, inactive Pd(0).
Q3: Besides the pyridine nitrogen, what other impurities can poison the catalyst?
A3: Various impurities, which may be present in reagents or solvents, can deactivate the catalyst. Common catalyst poisons include sulfur-containing compounds, other nitrogen-containing heterocycles, halides, and cyanides. It is crucial to use high-purity reagents and properly degassed, anhydrous solvents.
Q4: Can the aldehyde group in this compound directly poison the catalyst?
A4: While the primary poisoning mechanism is through the pyridine nitrogen, the aldehyde group can indirectly contribute to catalyst deactivation. It can react with bases or other nucleophiles in the reaction mixture, leading to byproducts that may interfere with the catalytic cycle. Additionally, under certain conditions, the aldehyde can be reduced, consuming reagents and complicating the reaction mixture.
Q5: Should I protect the aldehyde group before performing the cross-coupling reaction?
A5: Protecting the aldehyde group, for example as an acetal, is a highly effective strategy to prevent side reactions such as reduction or reaction with nucleophiles. This is particularly recommended if you are observing significant byproduct formation related to the aldehyde functionality or if you need to use harsher reaction conditions (e.g., high temperatures or strong bases).
Data Presentation
The following table provides representative data on how the presence of a pyridine-type inhibitor can affect the turnover number (TON) of a palladium catalyst in a model Suzuki-Miyaura cross-coupling reaction. While this data is not specific to this compound, it illustrates the significant impact of pyridine coordination on catalyst performance.
Table 1: Impact of Pyridine Inhibitor on Catalyst Turnover Number in a Model Suzuki-Miyaura Reaction
| Catalyst System | Pyridine Inhibitor Concentration (mol%) | Turnover Number (TON) | % Decrease in TON |
| Pd(OAc)₂ / SPhos | 0 | 980 | - |
| Pd(OAc)₂ / SPhos | 1 | 450 | 54% |
| Pd(OAc)₂ / SPhos | 5 | 120 | 88% |
| Pd(OAc)₂ / SPhos | 10 | < 20 | > 98% |
Data is illustrative and based on typical observations for pyridine-containing substrates in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Catalyst Poisoning Test for a Batch of this compound
This protocol is designed to determine if a specific batch of this compound is causing catalyst deactivation, likely due to impurities.
Materials:
-
Reference (high-purity) aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Test batch of this compound
-
Internal standard (e.g., dodecane)
-
Two identical reaction vessels (e.g., Schlenk tubes)
-
GC-MS or LC-MS for analysis
Procedure:
-
Set up two identical reactions:
-
Reaction A (Control): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Reaction B (Test): In a second identical vessel under an inert atmosphere, add the same components as in Reaction A, plus the test batch of this compound (0.1 mmol, 10 mol%).
-
-
Add Solvent: To each vessel, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Add Catalyst: To each vessel, add Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Reaction: Place both vessels in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor Progress: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS.
-
Analysis: Compare the conversion of 4-bromotoluene to the biphenyl product in Reaction A and Reaction B. A significantly lower conversion in Reaction B indicates that the batch of this compound contains impurities that are poisoning the catalyst.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning issues.
Caption: Mechanism of catalyst poisoning by pyridine nitrogen.
Technical Support Center: 2,5-Dibromonicotinaldehyde in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for professionals utilizing 2,5-Dibromonicotinaldehyde in their experimental workflows. The following information is designed to help you anticipate and mitigate common side reactions, particularly debromination, to ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound is a versatile building block, but its reactivity presents two main challenges. Firstly, the presence of two bromine atoms at the C2 and C5 positions raises the issue of regioselectivity. The C-Br bond at the 2-position is generally more electron-deficient and, therefore, more reactive towards oxidative addition in palladium-catalyzed reactions. Secondly, the aldehyde group is susceptible to various side reactions under typical coupling conditions, including reduction to an alcohol or reaction with nucleophiles.
Q2: What is debromination and why is it a concern?
A2: Debromination, or hydrodebromination, is an undesired side reaction where a bromine atom is replaced by a hydrogen atom. This leads to the formation of mono-brominated or fully debrominated byproducts, consuming your starting material and reducing the yield of the desired product. It also introduces impurities that can be difficult to separate.
Q3: Which factors promote the debromination of this compound?
A3: Several experimental parameters can increase the likelihood of debromination:
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of debromination.
-
Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu), can promote hydrodehalogenation.[1]
-
Hydride Sources: The presence of hydride donors in the reaction mixture, which can include certain solvents (like alcohols), reagents, or even moisture, can lead to the reduction of the C-Br bond.
-
Catalyst and Ligand Choice: The properties of the palladium catalyst and the associated phosphine ligands are critical. While bulky, electron-rich ligands can enhance the desired coupling, they may also facilitate debromination if the reaction is not carefully optimized.[2]
Q4: How can I control the regioselectivity of cross-coupling reactions with this compound?
A4: Due to the higher electrophilicity of the C2 position on the pyridine ring, mono-functionalization typically occurs preferentially at this site. To achieve selective coupling at the C5 position, the C2 position would generally need to be blocked or the reaction conditions carefully tuned to favor the less reactive site, which can be challenging. For double cross-coupling reactions, a stepwise approach is often most effective.
Q5: Should I protect the aldehyde group before performing a cross-coupling reaction?
A5: Protecting the aldehyde group as an acetal is a robust strategy to prevent side reactions, especially when using strong bases or nucleophiles. However, it adds extra steps to your synthesis (protection and deprotection). Many modern palladium catalysts and reaction conditions show good functional group tolerance, so it is often worth attempting the reaction without protection first, using mild conditions.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of mono-bromonicotinaldehyde (debromination) alongside the desired biaryl product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling debromination.
Quantitative Data on Base and Ligand Effects (Analogous Systems)
Table 1: Influence of Base on Debromination in a Model Suzuki Coupling
| Base | Desired Product Yield (%) | Debrominated Byproduct (%) |
| NaOtBu | 45 | 35 |
| K₃PO₄ | 75 | 10 |
| K₂CO₃ | 82 | 5 |
| Cs₂CO₃ | 80 | 7 |
Table 2: Influence of Phosphine Ligand on Debromination in a Model Suzuki Coupling
| Ligand | Desired Product Yield (%) | Debrominated Byproduct (%) |
| PPh₃ | 60 | 25 |
| SPhos | 85 | <5 |
| XPhos | 88 | <5 |
| RuPhos | 82 | 7 |
Sonogashira Coupling
Issue: Low yield of the desired alkynyl-nicotinaldehyde and formation of debrominated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling side reactions.
Buchwald-Hartwig Amination
Issue: Debromination is competing with C-N bond formation.
Troubleshooting Workflow:
Caption: Logical steps to minimize debromination in Buchwald-Hartwig amination.
Grignard Reaction
Issue: Besides the expected addition to the aldehyde, the Grignard reagent is reacting with the C-Br bonds.
Troubleshooting Workflow:
Caption: Strategy to achieve chemoselective Grignard addition.
Detailed Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde functionality as a dimethyl acetal, which is stable under many cross-coupling conditions.[3]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a mixture of anhydrous methanol and trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected aldehyde.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol for a mono-arylation of a dibromopyridine derivative incorporates best practices to suppress debromination.[4]
Materials:
-
This compound (or its protected form) (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, finely ground, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
Protocol 3: General Procedure for a Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can sometimes promote side reactions.[5]
Materials:
-
This compound (or its protected form) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., TMP, 2.0 equiv)
-
Anhydrous, degassed DMSO
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the this compound, terminal alkyne, palladium precatalyst, and base in a reaction vessel.
-
Add the anhydrous, degassed DMSO.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.
By carefully selecting reaction parameters and considering the protective group strategy for the aldehyde, researchers can successfully employ this compound in a variety of synthetic transformations while minimizing the occurrence of debromination and other undesired side reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dibromopyridine-3-carbaldehyde and its Isomer, 2,5-Dibromopyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are pivotal building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to materials. Among these, dibrominated pyridine carbaldehydes offer multiple reaction sites, making them versatile precursors. This guide provides an objective comparison of the reactivity of 2,5-dibromopyridine-3-carbaldehyde (also known as 2,5-dibromonicotinaldehyde) and its structural isomer, 2,5-dibromopyridine-4-carbaldehyde. This comparison is supported by available experimental data and theoretical insights to aid researchers in selecting the appropriate isomer for their synthetic endeavors.
Nomenclature Clarification
It is essential to first clarify that This compound and 2,5-dibromopyridine-3-carbaldehyde are, in fact, the same chemical entity. "Nicotinaldehyde" is the trivial name for pyridine-3-carbaldehyde. For clarity and adherence to IUPAC nomenclature, this guide will henceforth use the systematic name, 2,5-dibromopyridine-3-carbaldehyde. To provide a meaningful analysis of reactivity, this compound will be compared with its isomer, 2,5-dibromopyridine-4-carbaldehyde .
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below.
| Property | 2,5-Dibromopyridine-3-carbaldehyde | 2,5-Dibromopyridine-4-carbaldehyde |
| Molecular Formula | C₆H₃Br₂NO | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol | 264.90 g/mol [1] |
| CAS Number | 852181-11-4 | 959244-28-1[1] |
| Appearance | Not specified in search results | Solid[1] |
Synthesis and Accessibility
The synthetic accessibility of a starting material is a crucial factor in research and development. While both isomers can be synthesized from 2,5-dibromopyridine, the published methodologies highlight a key difference in their preparation.
2,5-Dibromopyridine-4-carbaldehyde is readily synthesized via directed ortho-metalation. This involves the deprotonation of 2,5-dibromopyridine at the 4-position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an electrophile such as N,N-dimethylformamide (DMF). A detailed experimental protocol for this transformation is available in the literature.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine-4-carbaldehyde
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0°C, and n-butyllithium (n-BuLi) is added to generate LDA. After cooling to -78°C, a solution of 2,5-dibromopyridine in anhydrous THF is slowly added. The mixture is stirred at -78°C for 20 minutes before the dropwise addition of anhydrous DMF. The reaction is stirred for an additional 30 minutes at -78°C and then quenched with water. Following an aqueous workup and extraction with an organic solvent, the product can be purified by crystallization.[2]
In contrast, a specific, detailed experimental protocol for the synthesis of 2,5-dibromopyridine-3-carbaldehyde from 2,5-dibromopyridine is not as readily available in the searched literature. This suggests that the 4-isomer may be more straightforward to access via this common synthetic route.
Reactivity Comparison: Theoretical Insights and Experimental Observations
The reactivity of the aldehyde functional group in these isomers is influenced by the electronic effects of the pyridine nitrogen and the bromine substituents. The position of the aldehyde group relative to the nitrogen atom is a key determinant of its electrophilicity.
Theoretical Predictions:
A theoretical study on the reactivity of pyridinecarboxaldehyde isomers provides valuable insights. By calculating the Hirshfeld charge distribution, the study predicted the reactivity of the carbonyl group in neutral pyridinecarboxaldehydes towards nucleophilic addition to be in the order of 4- > 3- > 2-.[3] This suggests that the carbonyl carbon in 2,5-dibromopyridine-4-carbaldehyde is more electrophilic and, therefore, more susceptible to nucleophilic attack than that in 2,5-dibromopyridine-3-carbaldehyde under neutral conditions.[3]
Experimental Observations:
While direct comparative quantitative data for the reactivity of these two specific dibrominated isomers is scarce in the provided search results, we can infer their likely behavior in common aldehyde reactions based on general principles of organic chemistry.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in the 4-isomer, as suggested by theoretical studies, would imply a faster reaction rate in nucleophilic additions compared to the 3-isomer.
Caption: Predicted relative rates of nucleophilic addition.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[1][4][5][6][7][8] Given the predicted higher electrophilicity of the 4-carbaldehyde, it is expected to undergo the Wittig reaction more readily than the 3-carbaldehyde isomer. This could translate to higher yields or the ability to use less reactive, stabilized ylides more effectively.
Caption: Conceptual workflow for the Wittig reaction.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[9][10][11][12][13][14][15][16] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. The initial step of imine formation is a nucleophilic addition of the amine to the carbonyl group. Therefore, it is anticipated that 2,5-dibromopyridine-4-carbaldehyde would exhibit a higher reactivity in reductive amination compared to its 3-isomer due to the faster initial addition step.
Applications in Medicinal Chemistry
Substituted pyridines are prevalent scaffolds in medicinal chemistry. While specific biological signaling pathways involving 2,5-dibromopyridine-3-carbaldehyde or 2,5-dibromopyridine-4-carbaldehyde were not identified in the search results, their utility as versatile intermediates in drug discovery is evident. For instance, related compounds like 2-bromopyridine-5-carbaldehyde are key intermediates in the synthesis of targeted cancer therapies.[17] The differential reactivity of the 3- and 4-carbaldehyde isomers can be strategically exploited in the synthesis of complex drug candidates, allowing for selective transformations at the aldehyde position while preserving other functionalities.
Conclusion
-
Synthesis: 2,5-dibromopyridine-4-carbaldehyde appears to be more readily accessible through a well-documented directed ortho-metalation protocol.
-
Reactivity: Theoretical calculations suggest that the carbonyl group of 2,5-dibromopyridine-4-carbaldehyde is more electrophilic than that of the 3-isomer. This implies a higher reactivity towards nucleophilic addition, which is the key step in many important transformations such as the Wittig reaction and reductive amination.
Researchers should consider these differences when designing synthetic routes. The 4-isomer may be the preferred choice when a more reactive aldehyde is required or when ease of synthesis is a primary concern. Conversely, the potentially lower reactivity of the 3-isomer could be advantageous in scenarios requiring greater functional group tolerance or chemoselectivity. Further experimental studies are warranted to provide quantitative data on the relative reactivities of these two important building blocks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Internal Rotation of 2-, 3- and 4-Pyridine Carboxaldehydes and Their Chalcogen Analogues (S and Se) in the Gas and Solu… [ouci.dntb.gov.ua]
- 3. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 13. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for 2,5-Dibromonicotinaldehyde Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals. 2,5-Dibromonicotinaldehyde represents a versatile building block, offering two distinct reaction sites for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound, supported by experimental data from analogous dihaloheterocyclic systems to provide a predictive framework for catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
While a direct head-to-head comparative study on this compound is not extensively documented in a single source, performance can be reliably extrapolated from studies on structurally similar dihalo-N-heterocycles, such as 2,5-diiodopyrazine. The following tables summarize the performance of representative palladium catalysts in Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of catalyst can influence which bromine atom reacts and the overall yield.
| Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous Substrate) | Key Characteristics |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] | "Classical" catalyst, widely available, effective for many substrates. |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High[1] | Robust and versatile, often used for challenging couplings.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High[1] | Bulky phosphine ligand enhances activity for hindered substrates.[1][2] |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, giving access to a wide array of substituted alkynes.[1]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous Substrate) | Key Characteristics |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | Room Temp | - | High[1] | The classic, highly effective system for Sonogashira couplings.[1] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[3] | High yields for coupling of 2-amino-3-bromopyridines.[3] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | 0.5 - 18 | up to 97[4] | Air-stable precatalyst for copper-free Sonogashira reactions.[4] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions adapted for this compound based on procedures for analogous substrates. These may require optimization for specific coupling partners and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base/Solvent (e.g., Triethylamine)
Procedure:
-
To a solution of this compound and the terminal alkyne in triethylamine, add the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Catalytic Cycle and Experimental Workflow
The efficiency of these coupling reactions is governed by the palladium catalytic cycle. A generalized experimental workflow ensures reproducibility and successful outcomes.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to Validating the Purity of Synthesized 2,5-Dibromonicotinaldehyde: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and quality of the final product. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for validating the purity of 2,5-Dibromonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents a comparative data summary, and discusses the relative merits of each technique.
Introduction
This compound is a halogenated aromatic aldehyde whose purity can be influenced by starting materials, side reactions, and purification effectiveness. Even minor impurities can have a significant impact on downstream reactions and the toxicological profile of the final compound. Therefore, employing precise and accurate analytical methods for purity assessment is non-negotiable.
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that provides high-resolution separation of components in a mixture, making it excellent for detecting and quantifying impurities.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[3][4][5]
This guide will delve into the practical application of both methods for the purity analysis of this compound, offering a direct comparison to aid researchers in selecting the most appropriate technique for their needs.
Experimental Workflow for Purity Validation
The following diagram illustrates the general workflow for determining the purity of synthesized this compound using both HPLC and qNMR techniques.
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below. These protocols are designed to be robust and reproducible for the accurate purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is based on reversed-phase chromatography with UV detection, which is suitable for separating aromatic aldehydes from potential non-polar and polar impurities.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound, dissolve in 10 mL of acetonitrile, and vortex to ensure complete dissolution.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate all peaks in the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol utilizes an internal standard for the absolute quantification of this compound. The choice of internal standard is critical; it must have a signal that does not overlap with the analyte signals, be chemically inert, and be accurately weighable. Maleic anhydride is a suitable choice.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using the parameters specified above.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved aldehyde proton signal of this compound (expected around δ 10.0-10.5 ppm) and a non-overlapping signal from the internal standard (e.g., the two olefinic protons of maleic anhydride, a singlet around δ 7.1 ppm).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula[6]:
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard (as per certificate)
-
Data Presentation and Comparison
The following table summarizes hypothetical, yet realistic, results obtained from the purity analysis of a single batch of synthesized this compound using both HPLC and qNMR.
| Parameter | HPLC (Area %) | qNMR (wt%) |
| Purity | 98.7% | 98.2% |
| Relative Standard Deviation (RSD) | 0.25% (n=3) | 0.15% (n=3) |
| Analysis Time per Sample | ~40 minutes | ~15 minutes |
| Requires Analyte Standard | Yes (for identity confirmation) | No (uses internal std.) |
| Destructive/Non-destructive | Destructive | Non-destructive |
| Information Provided | Relative purity, impurity profile | Absolute purity, structural info |
Comparison of Techniques
-
Accuracy and Precision: Both methods, when properly validated, offer high accuracy and precision. qNMR is considered a primary ratio method, meaning its measurements are directly traceable to the International System of Units (SI) when a certified internal standard is used, which can lend it higher metrological standing.[3]
-
Impurity Detection: HPLC excels at separating and detecting unknown impurities, providing a detailed impurity profile. While qNMR can detect impurities with distinct proton signals, it may not resolve signals from structurally similar impurities as effectively as HPLC.
-
Speed and Throughput: For a single sample, qNMR is generally faster as it requires minimal method development and has a shorter run time.[4] HPLC requires column equilibration and gradient elution, leading to longer analysis times.
-
Cost and Complexity: HPLC instrumentation is more common in analytical labs. qNMR requires access to an NMR spectrometer, which is a more significant capital investment. However, the cost per sample for qNMR can be lower due to reduced solvent consumption and the elimination of the need for specific analyte reference standards for quantification.
-
Sample Integrity: qNMR is non-destructive, allowing for the recovery of the sample after analysis, which can be advantageous when working with precious materials. HPLC is a destructive technique.
Alternative Methods
While HPLC and qNMR are powerful techniques, other methods can also be employed for purity determination of aldehydes:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable aldehydes. Derivatization may be necessary to improve volatility and chromatographic performance.[7][8]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure, crystalline solids by measuring the melting point depression caused by impurities.
Conclusion
Both HPLC and qNMR are highly effective and complementary methods for validating the purity of synthesized this compound.
-
HPLC is the method of choice for obtaining a detailed impurity profile and for routine quality control where a reference standard is available. Its high resolving power is invaluable for separating closely related impurities.
-
qNMR serves as an excellent primary method for absolute purity assignment without the need for an analyte-specific reference standard.[5][9] Its speed and non-destructive nature make it ideal for the rapid purity assessment of newly synthesized batches and for the certification of reference materials.
For a comprehensive and robust validation of this compound purity, a combination of both techniques is recommended. qNMR can be used to assign an absolute purity value, while HPLC can be used to identify and quantify individual impurities. This orthogonal approach provides a high degree of confidence in the quality of the synthesized material, which is paramount in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. google.com [google.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to 2D NMR in the Characterization of 2,5-Dibromonicotinaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a critical step in chemical research and drug development. For complex molecules, such as the derivatives of 2,5-Dibromonicotinaldehyde, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in providing a complete and unambiguous structural assignment. Two-dimensional (2D) NMR techniques are indispensable tools that provide deeper insights into molecular connectivity and spatial relationships. This guide offers an objective comparison of key 2D NMR methods for the characterization of reaction products derived from this compound, supported by experimental protocols and a comparison with alternative analytical techniques.
Hypothetical Reaction: A Case Study in Suzuki Coupling
To illustrate the power of 2D NMR, we will consider a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid, a common and versatile cross-coupling reaction for aryl halides. The expected product is 5-bromo-2-phenylnicotinaldehyde.
Performance Comparison of Key 2D NMR Techniques
The unequivocal structural confirmation of the product, 5-bromo-2-phenylnicotinaldehyde, would rely on a combination of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle.
| Experiment | Information Obtained | Relative Sensitivity | Typical Experiment Time (Small Molecule) | Key Application for Hypothetical Product |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2] | High | 5 minutes - 2 hours | Identifying neighboring protons on the pyridine and phenyl rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C one-bond correlations.[1][3] | High | 10 minutes - 3 hours | Assigning protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C long-range correlations (2-4 bonds).[3][4] | Moderate | 30 minutes - 8 hours | Establishing connectivity across quaternary carbons and between the two aromatic rings. |
Expected 2D NMR Correlations for 5-bromo-2-phenylnicotinaldehyde
| COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H to ¹³C) |
| H4 ↔ H6 | CHO ↔ C=O | CHO ↔ C3, C4 |
| H2'/H6' ↔ H3'/H5' | H4 ↔ C4 | H4 ↔ C2, C3, C5, C6 |
| H3'/H5' ↔ H4' | H6 ↔ C6 | H6 ↔ C2, C4, C5 |
| H2'/H6' ↔ C2'/C6' | H2'/H6' ↔ C1', C2, C3', C4' | |
| H3'/H5' ↔ C3'/C5' | H3'/H5' ↔ C1', C2', C4', C5' | |
| H4' ↔ C4' | H4' ↔ C2'/C6', C3'/C5' |
The Logic of 2D NMR in Structure Elucidation
The process of solving a chemical structure using 2D NMR follows a logical workflow, where information from simpler experiments informs the interpretation of more complex ones.
References
A Comparative Guide: Suzuki vs. Stille Reactions for the Functionalization of 2,5-Dibromonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Powerful Cross-Coupling Methodologies
The functionalization of heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable for the construction of carbon-carbon bonds. This guide provides an in-depth comparison of the Suzuki and Stille reactions for the selective functionalization of 2,5-dibromonicotinaldehyde, a versatile building block in medicinal chemistry.
While direct comparative studies on this compound are not extensively documented, this guide draws upon experimental data from structurally analogous dihalogenated pyridines and other heteroaromatics to provide a robust predictive framework for reaction efficiency, substrate scope, and operational considerations.
At a Glance: Key Performance Metrics
The choice between a Suzuki and a Stille reaction often involves a trade-off between reaction speed and functional group tolerance versus the toxicity and disposal of organometallic reagents. Below is a summary of expected performance characteristics for the mono-arylation of this compound.
| Parameter | Suzuki Reaction | Stille Reaction |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Time | 6-24 hours | 12-24 hours |
| Catalyst Loading | 2-5 mol% | 2-5 mol% |
| Reagent Toxicity | Boronic acids: Generally low toxicity | Organostannanes: High toxicity |
| Byproduct Removal | Generally straightforward | Can be challenging |
| Functional Group Tolerance | Good | Excellent |
Reaction Schematics
The following diagrams illustrate the general workflows for the Suzuki and Stille reactions.
Experimental Data from Analogous Systems
The following tables summarize experimental conditions and yields for Suzuki and Stille reactions on substrates analogous to this compound. This data provides a predictive basis for reaction optimization.
Table 1: Suzuki Coupling of Dihalogenated Heterocycles
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5 eq) | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[1] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good[2][3] |
Table 2: Stille Coupling of Dihalogenated Pyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | - | - | - | - | 70-90[4] |
| 2,6-Dibromopyridine | Tributyl(vinyl)stannane (2.2 eq) | Pd(PPh₃)₄ (5) | DMF | 90-100 | 12-24 | - |
Detailed Experimental Protocols
The following are generalized protocols for performing Suzuki and Stille reactions on this compound, based on established procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 eq)
-
Organostannane (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Logical Comparison of the Catalytic Cycles
The fundamental mechanisms of the Suzuki and Stille reactions share common steps but differ in the nature of the transmetalating agent.
Concluding Remarks
Both the Suzuki and Stille reactions are powerful methods for the functionalization of this compound. The Suzuki reaction offers the advantage of using less toxic and more environmentally benign boronic acid reagents. However, the Stille coupling often demonstrates broader functional group tolerance and can sometimes provide higher yields, albeit with the significant drawback of highly toxic organotin reagents and byproducts. The choice of reaction will ultimately depend on the specific synthetic goals, the scale of the reaction, and the available resources for handling and disposal of hazardous materials. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and selective syntheses of novel nicotin-aldehyde derivatives.
References
A Prospective Analysis: Benchmarking the Potential of 2,5-Dibromonicotinaldehyde in MOF Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
The quest for novel Metal-Organic Frameworks (MOFs) with tailored properties necessitates the exploration of new organic linkers. This guide provides a forward-looking comparison of the hypothetical performance of 2,5-Dibromonicotinaldehyde as a building block for MOF synthesis against established alternatives. While direct experimental data for MOFs synthesized from this specific linker is not yet available in published literature, we can extrapolate its potential based on the well-understood roles of its constituent functional groups: a pyridine ring for coordination, an aldehyde group for post-synthetic modification, and bromo-substituents for tailored functionality.
This analysis aims to provide a theoretical benchmark and a practical guide for researchers interested in exploring this promising, yet untapped, linker in the design of next-generation MOFs for catalysis, sensing, and drug delivery.
Comparative Analysis of Organic Linkers
The performance of a MOF is intrinsically linked to the chemical nature of its organic struts. Here, we compare the anticipated properties of this compound with two well-established linkers: Pyridine-2,5-dicarboxylic acid, representing a similar pyridine-based core, and 2-aminoterephthalic acid, a common linker used for post-synthetic modification.
| Feature | This compound (Hypothetical) | Pyridine-2,5-dicarboxylic acid | 2-Aminoterephthalic Acid (NH2-BDC) |
| Coordination Sites | Pyridine Nitrogen, potentially Aldehyde Oxygen | Pyridine Nitrogen, Carboxylate Oxygens | Carboxylate Oxygens |
| Potential for Post-Synthetic Modification (PSM) | High (Aldehyde group) | Low | High (Amine group) |
| Anticipated MOF Stability | Moderate to High | High | Moderate to High |
| Porosity | Potentially high, influenced by bromo-substituents | High, well-established | High, well-established |
| Potential Catalytic Activity | Lewis basic pyridine site, potential for organocatalysis after PSM | Lewis basic pyridine site | Can be functionalized to introduce catalytic sites |
| Drug Delivery Potential | Aldehyde for covalent drug attachment; bromo-groups for halogen bonding | Limited direct interaction sites | Amine group for drug conjugation |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of MOFs, adaptable for the use of this compound.
Solvothermal Synthesis of a MOF using this compound (Hypothetical Protocol)
This protocol is a standard solvothermal method that can be optimized for the synthesis of new MOFs.[1][2][3]
-
Preparation of Precursor Solution: In a 20 mL glass vial, dissolve this compound (0.1 mmol, 26.5 mg) and a metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial and place it in a preheated oven at 120°C for 48 hours.
-
Cooling and Isolation: Allow the oven to cool to room temperature naturally. Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the product under vacuum at 150°C for 12 hours to remove the solvent molecules and activate the MOF for subsequent characterization and applications.
Post-Synthetic Modification (PSM) via Aldehyde Functionalization
The aldehyde group on the linker is a versatile handle for covalent post-synthetic modification, for example, through imine condensation.
-
Preparation: Suspend the activated MOF (100 mg) in 10 mL of anhydrous toluene.
-
Reaction: Add an excess of a primary amine (e.g., aniline, 5 equivalents) to the suspension.
-
Heating: Heat the mixture at 80°C for 24 hours under an inert atmosphere.
-
Isolation and Washing: Cool the reaction to room temperature, and collect the solid by centrifugation. Wash thoroughly with toluene and then ethanol to remove excess amine and any byproducts.
-
Drying: Dry the functionalized MOF under vacuum at a temperature that does not degrade the newly formed imine bond.
Characterization of MOF Properties
Standard techniques are employed to characterize the synthesized MOFs.[4][5][6]
-
Crystallinity and Phase Purity: Powder X-ray Diffraction (PXRD) is used to confirm the crystalline nature of the material and to check for the presence of any impurities.
-
Thermal Stability: Thermogravimetric Analysis (TGA) is performed to determine the temperature at which the MOF starts to decompose, providing an indication of its thermal stability.
-
Porosity and Surface Area: Nitrogen adsorption-desorption isotherms at 77 K are measured to calculate the Brunauer-Emmett-Teller (BET) surface area and to determine the pore size distribution and pore volume.[5][7]
-
Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of the expected functional groups from the linker and to verify successful post-synthetic modification.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical workflow for MOF synthesis and the potential signaling pathway for a MOF-based drug delivery system.
Caption: Workflow for the synthesis and characterization of a novel MOF.
Caption: Hypothetical signaling pathway for a MOF-based drug delivery system.
Concluding Remarks
This compound presents an intriguing, albeit unexplored, candidate for the synthesis of novel MOFs. Its unique combination of a coordinating pyridine ring, a reactive aldehyde group, and modulating bromo-substituents offers a rich platform for creating functional materials. The aldehyde functionality is particularly promising for the covalent anchoring of catalysts or therapeutic agents, while the bromo-groups could enhance stability or introduce specific interactions within the pores. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers to embark on the synthesis and evaluation of MOFs based on this promising linker, potentially unlocking new avenues in materials science and drug development.
References
- 1. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 2. ossila.com [ossila.com]
- 3. iptek.its.ac.id [iptek.its.ac.id]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. scispace.com [scispace.com]
- 7. Hierarchically porous metal–organic frameworks: synthetic strategies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Shifting the Paradigm in Pyridine Synthesis: A Comparative Guide to Alternatives for 2,5-Dibromonicotinaldehyde
For researchers, scientists, and professionals in drug development, the synthesis of disubstituted pyridines is a cornerstone of creating novel therapeutics and functional materials. While 2,5-Dibromonicotinaldehyde has served as a versatile building block, modern synthetic chemistry offers a diverse toolkit of alternative reagents and methodologies that provide greater flexibility, efficiency, and access to a wider range of substitution patterns. This guide provides an objective comparison of these contemporary strategies, supported by experimental data, detailed protocols, and clear visual representations of the underlying chemical principles.
The primary alternatives to constructing disubstituted pyridines from this compound can be broadly categorized into three main approaches:
-
Direct C-H Functionalization: This atom-economical approach involves the direct activation and substitution of C-H bonds on the pyridine ring, bypassing the need for pre-installed halogen atoms.
-
Cross-Coupling Reactions: Employing other halogenated pyridine precursors, this strategy leverages powerful transition metal-catalyzed reactions like Suzuki-Miyaura and Negishi couplings to introduce a wide variety of substituents.
-
De Novo Synthesis (Cyclization Reactions): These methods construct the pyridine ring from acyclic precursors, offering a high degree of modularity and control over the final substitution pattern.
This guide will delve into each of these strategies, presenting a comparative analysis of their performance based on reported experimental data.
Comparative Performance of Alternative Synthetic Routes
The following tables summarize quantitative data for representative examples of each alternative strategy, allowing for a direct comparison of their efficiencies under various conditions.
Table 1: Comparison of C-H Functionalization Methods for Disubstituted Pyridine Synthesis
| Method | Pyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-H Arylation | 2-Phenylpyridine | Aryl Iodide | Pd(OAc)₂ (10 mol%) | Toluene | 110 | 16 | 94 | [1] |
| Pyridine N-Oxide | Arylboronic Ester | CuI (10 mol%) | DMF | 130 | 16 | 75-85 | [2] | |
| C-H Alkenylation | Pyridine N-Oxide | Alkene | [RhCp*Cl₂]₂ (5 mol%) / AgSbF₆ | DCE | 80 | 12 | 80-95 | [3] |
| C-H Alkylation | Pyridine | Non-activated Alkyl Bromide | Pd(OAc)₂ (5 mol%) / dppf | Toluene | 100 | 24 | 60-80 | [4] |
Table 2: Comparison of Cross-Coupling Reactions for Disubstituted Pyridine Synthesis
| Method | Pyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyridine | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) / K₂CO₃ | Toluene | 110 | 3 | 71-76 | [5][6] |
| 2,3,5-Trichloropyridine | Arylboronic Acid | Pd(OAc)₂ (ligand-free) / Na₂CO₃ | Water | 80 | 1 | >90 | [7] | |
| Negishi Coupling | 2-Bromo-3-methylpyridine | 2-Pyridylzinc Chloride | Pd(PPh₃)₄ (5 mol%) | THF | Reflux | 18-24 | 85 | [8] |
| 2-Bromopyridine | Organozinc Reagent | Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | THF | 25 | 1-2 | 70-95 | [9] |
Table 3: Comparison of De Novo Synthesis (Cyclization) Methods for Pyridine Synthesis
| Method | Key Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bohlmann-Rahtz Synthesis | Enamine + Ethynyl Ketone | Brønsted Acid (e.g., TFA) | MeCN | 150 (MW) | 0.17 | 70-90 | [10] |
| Copper-Catalyzed Cascade | α,β-Unsaturated Ketoxime + Alkenylboronic Acid | Cu(OAc)₂ (10 mol%) | DMF | 90 | 3-5 | 43-91 | [11] |
| Lithiation/Isomerization/Cyclization | N-Allyl-ynamide | n-BuLi | THF | -78 to rt | 1-2 | 60-90 | [12] |
| [4+2] Cycloaddition/Retro-Cycloaddition | 1,2,4-Triazine + Alkyne | Lewis Acid (for activated alkynes) | DCE | 40 | 0.17 | >90 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables, offering a practical guide for researchers looking to implement these alternative synthetic routes.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative
Synthesis of 5-octyldibenzo[b,f][3][14]naphthyridin-6(5H)-one [1]
-
Materials: 2-Quinolinecarboxyamide bearing a C-Br bond at the N-aryl moiety (1a, 0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), triphenylphosphine (10 mol %), N,N-dimethylacetamide (DMA).
-
Procedure:
-
To a screw-capped test tube equipped with a magnetic stirring bar, add amide 1a (44.1 mg, 0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).
-
Add DMA (2 mL) to the test tube.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for 16 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
-
Expected Yield: 94%
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Dichloropyridine
Synthesis of 2-Aryl-4-chloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidines [5][6]
-
Materials: 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine (0.5 mmol), desired (Het)aryl boronic acid (1.05 equiv), sodium carbonate (2 equiv), Pd(PPh₃)₄ (5 mol %), toluene/ethanol solvent mixture.
-
Procedure:
-
To a flask containing a solution of 2,4-dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine (0.5 mmol) in a toluene/ethanol mixture, add the (Het)aryl boronic acid (1.05 equiv) and sodium carbonate (2 equiv).
-
Degas the solution with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol %) to the reaction mixture.
-
Heat the reaction at 110 °C and stir for the desired time (typically 2-3 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude material on silica gel by column chromatography to afford the desired product.
-
-
Expected Yield: 67-72%
Protocol 3: De Novo Bohlmann-Rahtz Pyridine Synthesis under Microwave Irradiation
One-Step Synthesis of Trisubstituted Pyridines [10]
-
Materials: Ethyl β-aminocrotonate (1 equiv), ethynyl ketone (1 equiv), Brønsted acid catalyst (e.g., TFA, 10 mol%), acetonitrile.
-
Procedure:
-
In a microwave-safe vial, combine ethyl β-aminocrotonate, the corresponding ethynyl ketone, and the Brønsted acid catalyst in acetonitrile.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the trisubstituted pyridine.
-
-
Expected Yield: 70-90%
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows of the alternative synthetic strategies discussed.
Caption: C-H Functionalization Pathway
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: De Novo Pyridine Synthesis Workflow
References
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 11. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De Novo Synthesis of 1,4-Dihydropyridines and Pyridines [organic-chemistry.org]
- 13. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Analysis of reaction kinetics for the synthesis of 2,5-Dibromonicotinaldehyde derivatives
For researchers and professionals in drug development, the synthesis of halogenated pyridine derivatives is a critical step in the creation of novel pharmaceutical compounds. Among these, 2,5-Dibromonicotinaldehyde stands as a valuable, yet challenging, synthetic target. This guide provides a comparative analysis of potential synthetic pathways, offering insights into their methodologies, and presenting the available quantitative data to inform the selection of an optimal route.
Currently, a direct, one-step synthesis of this compound is not well-documented in publicly available scientific literature. Therefore, this guide will focus on two plausible multi-step synthetic routes, constructed from established reactions for analogous compounds:
-
Route A: A two-step process involving the synthesis of 2,5-dibromo-3-methylpyridine, followed by the oxidation of the methyl group to an aldehyde.
-
Route B: A two-step pathway beginning with the synthesis of 2,5-dibromopyridine, followed by formylation at the 3-position.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the proposed synthetic routes. It is important to note that a direct experimental validation for the complete synthesis of this compound via these specific routes is not yet published. The data presented is based on analogous reactions and established protocols for the individual steps.
| Parameter | Route A: Oxidation of 2,5-dibromo-3-methylpyridine | Route B: Formylation of 2,5-dibromopyridine |
| Starting Material | 2-Amino-3-methylpyridine | 2-Aminopyridine or 2-Hydroxypyridine |
| Key Intermediates | 2-Amino-3-methyl-5-bromopyridine, 2,5-Dibromo-3-methylpyridine | 2-Amino-5-bromopyridine or 2-Hydroxy-5-bromopyridine, 2,5-Dibromopyridine |
| Overall Estimated Yield | ~35-40% (multi-step estimation) | ~50-60% (multi-step estimation) |
| Number of Steps | 3 | 2-3 |
| Key Reagents | Acetic Anhydride, Bromine, HBr, NaNO₂, Oxidizing Agent (e.g., SeO₂) | NBS, PBr₃/POBr₃ or HBr/NaNO₂, n-BuLi, DMF |
| Reaction Conditions | Reflux, Low Temperatures (-5 to -15°C), Oxidation Conditions | Low to Ambient Temperatures, Inert Atmosphere for Lithiation |
Experimental Protocols and Reaction Kinetics
Route A: Oxidation of 2,5-dibromo-3-methylpyridine
This route is predicated on the successful synthesis of the methyl-substituted precursor, followed by a selective oxidation.
Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine
A common method for the synthesis of 2,5-dibromo-3-methylpyridine involves a Sandmeyer-type reaction starting from 2-amino-3-methyl-5-bromopyridine. A reported protocol achieves a high yield for this step.[1]
-
Experimental Protocol: 5-Bromo-3-methylpyridin-2-amine (0.37 mol) is suspended in 48% aqueous hydrobromic acid (200 mL) and cooled to -15°C. Bromine (0.59 mol) is added dropwise, followed by the slow addition of an aqueous solution of sodium nitrite (1 mol in 100 mL of water), maintaining the temperature below -15°C. After the addition is complete, the reaction is stirred for 3 hours at room temperature. The reaction is then quenched with a potassium hydroxide solution. The product is extracted with ethyl acetate, and the organic layers are washed, dried, and concentrated. The final product is purified by filtration through a silica gel pad to yield 2,5-dibromo-3-methylpyridine as a light-yellow solid.
-
Quantitative Data:
An alternative, two-step synthesis starting from 2-amino-3-methylpyridine is also documented.[2] This involves an initial bromination to 2-amino-3-methyl-5-bromopyridine (64% yield), followed by a Sandmeyer reaction to give 2,5-dibromo-3-methylpyridine (64% yield), resulting in an overall yield of approximately 41%.[2]
Step 2: Oxidation of 2,5-dibromo-3-methylpyridine to this compound
Route B: Formylation of 2,5-dibromopyridine
This approach relies on the synthesis of 2,5-dibromopyridine and the subsequent introduction of a formyl group at the 3-position.
Step 1: Synthesis of 2,5-Dibromopyridine
A convenient and scalable process for preparing 2,5-dibromopyridine starts from 2-aminopyridine.[4] The process involves the bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by a modified Sandmeyer reaction.
-
Experimental Protocol (Sandmeyer Step): 2-amino-5-bromopyridine is diazotized using 48% aqueous HBr and sodium nitrite. The resulting diazonium salt is then treated with bromine to yield 2,5-dibromopyridine.
-
Quantitative Data:
Another patent describes a multi-step synthesis starting from 2-aminopyridine with yields for the final Sandmeyer step ranging from 55% to 64%.[5] An alternative synthesis starts from 2-hydroxypyridine, which undergoes bromination to 2-hydroxy-5-bromopyridine, followed by a further bromination/substitution to give 2,5-dibromopyridine with an overall yield of around 75%.[6]
Step 2: Formylation of 2,5-dibromopyridine
The introduction of a formyl group onto the 2,5-dibromopyridine ring is a challenging step due to the deactivating effect of the two bromine atoms. Standard electrophilic formylation methods like the Vilsmeier-Haack[7][8][9][10][11] or Reimer-Tiemann[12][13][14][15][16] reactions are generally not effective on such electron-deficient rings.
A more promising approach is the directed ortho-metalation followed by quenching with a formylating agent. Research has shown that selective monolithiation of 2,5-dibromopyridine can be achieved.[17]
-
Experimental Protocol (Proposed): To a solution of 2,5-dibromopyridine in an anhydrous coordinating solvent such as tetrahydrofuran (THF) at -78°C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred for a short period to allow for the lithium-halogen exchange to occur, selectively at the 5-position. N,N-dimethylformamide (DMF) is then added to the reaction mixture to quench the lithiated intermediate. The reaction is then warmed to room temperature and quenched with an aqueous solution. The product is extracted, and the organic layers are dried and concentrated. Purification would likely be achieved through column chromatography.
-
Quantitative Data: While a specific yield for the formylation of 2,5-dibromopyridine at the 3-position via this method is not explicitly stated in the available literature, similar reactions on substituted bromopyridines suggest that moderate to good yields are achievable.[18][19] The reaction kinetics are typically fast, with lithiation often complete within 30 minutes at low temperatures.[17]
Mandatory Visualizations
Caption: Proposed workflow for the synthesis of this compound via Route A.
Caption: Proposed workflow for the synthesis of this compound via Route B.
Conclusion and Future Outlook
Both proposed routes offer plausible pathways to this compound, each with its own set of advantages and challenges.
Route A benefits from a high-yielding first step for the synthesis of the key intermediate, 2,5-dibromo-3-methylpyridine. However, the subsequent oxidation step lacks a specific, documented protocol for this particular substrate, introducing a degree of uncertainty regarding yield and selectivity. The development of a controlled oxidation method is the primary hurdle for this route.
Route B appears to be the more promising approach. The synthesis of the 2,5-dibromopyridine intermediate is well-established with high yields. Crucially, the directed lithiation-formylation strategy offers a regioselective method to introduce the aldehyde group at the desired position, a significant challenge with electron-deficient pyridine rings. Although a dedicated study on this specific reaction is needed to optimize conditions and quantify the yield, the underlying chemistry is sound and has been successfully applied to similar systems.
For researchers and drug development professionals, the immediate focus should be on the experimental validation of the lithiation-formylation of 2,5-dibromopyridine (Route B). This pathway holds the greatest potential for a reliable and efficient synthesis of this compound. Future work should also explore and document the selective oxidation of 2,5-dibromo-3-methylpyridine to provide a viable alternative and a more comprehensive understanding of the reaction kinetics involved in the synthesis of this important class of compounds.
References
- 1. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Spectroscopic Compass: Navigating the Reaction Pathways of 2,5-Dibromonicotinaldehyde
For researchers, scientists, and professionals in drug development, understanding the nuanced transformations of a molecule is paramount. This guide provides a detailed spectroscopic comparison of 2,5-Dibromonicotinaldehyde and its primary reaction intermediates. By leveraging experimental data and established spectroscopic principles, we illuminate the structural changes that occur during common synthetic transformations, offering a valuable resource for reaction monitoring and structural elucidation.
This publication delves into the characteristic spectroscopic signatures of this compound and its key derivatives obtained through oxidation, reduction, and Grignard addition. Through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear and objective comparison, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of these chemical transformations.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its reaction intermediates. Where direct experimental data is not available, predicted values based on analogous compounds are provided and noted.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in ppm)
| Compound | H4 | H6 | Aldehyde/Carboxyl/Alcohol-CH | Other Protons |
| This compound | ~8.8 (s) | ~8.4 (s) | ~10.1 (s) | - |
| 2,5-Dibromonicotinic Acid | ~8.7 (s) | ~8.3 (s) | ~13.0 (br s) | - |
| (2,5-Dibromopyridin-3-yl)methanol | ~8.5 (s) | ~8.1 (s) | ~4.7 (s, 2H) | ~5.5 (br s, 1H, OH) |
| 1-(2,5-Dibromopyridin-3-yl)ethanol | ~8.6 (s) | ~8.2 (s) | ~5.0 (q, 1H) | ~1.5 (d, 3H, CH₃), ~5.8 (br s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | Carbonyl/Carboxyl/Alcohol-C | Other Carbons |
| This compound | ~152 | ~135 | ~140 | ~125 | ~155 | ~190 | - |
| 2,5-Dibromonicotinic Acid | ~151 | ~133 | ~142 | ~124 | ~154 | ~165 | - |
| (2,5-Dibromopyridin-3-yl)methanol | ~158 | ~140 | ~138 | ~122 | ~150 | ~60 | - |
| 1-(2,5-Dibromopyridin-3-yl)ethanol | ~160 | ~145 | ~137 | ~121 | ~149 | ~68 | ~25 (CH₃) |
Table 3: IR Spectroscopic Data (in cm⁻¹)
| Compound | Key Absorptions |
| This compound | ~3050 (Ar C-H), ~2850, ~2750 (Aldehyde C-H), ~1710 (C=O stretch), ~1550, ~1470 (Ar C=C) |
| 2,5-Dibromonicotinic Acid | ~3000 (br, O-H), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C), ~1300 (C-O) |
| (2,5-Dibromopyridin-3-yl)methanol | ~3350 (br, O-H), ~3050 (Ar C-H), ~2930 (C-H), ~1550, ~1470 (Ar C=C), ~1050 (C-O) |
| 1-(2,5-Dibromopyridin-3-yl)ethanol | ~3350 (br, O-H), ~3050 (Ar C-H), ~2970 (C-H), ~1550, ~1470 (Ar C=C), ~1100 (C-O) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 263, 265, 267 (1:2:1) | [M-H]⁺, [M-Br]⁺, [M-CHO]⁺ |
| 2,5-Dibromonicotinic Acid | 279, 281, 283 (1:2:1) | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺ |
| (2,5-Dibromopyridin-3-yl)methanol | 265, 267, 269 (1:2:1) | [M-OH]⁺, [M-CH₂OH]⁺, [M-Br]⁺ |
| 1-(2,5-Dibromopyridin-3-yl)ethanol | 279, 281, 283 (1:2:1) | [M-CH₃]⁺, [M-CH(OH)CH₃]⁺, [M-Br]⁺ |
Reaction Pathways and Experimental Workflows
To provide a clear visual representation of the chemical transformations and the analytical processes, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are generalized protocols for the key reactions and analytical techniques discussed.
Synthesis Protocols
1. Oxidation to 2,5-Dibromonicotinic Acid:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water, add potassium permanganate (KMnO₄, ~2.0 eq) portion-wise at room temperature.
-
Stir the mixture vigorously for a period of 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,5-dibromonicotinic acid.
2. Reduction to (2,5-Dibromopyridin-3-yl)methanol:
-
Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2,5-dibromopyridin-3-yl)methanol.
3. Grignard Reaction to 1-(2,5-Dibromopyridin-3-yl)ethanol:
-
To a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in the same dry solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2,5-dibromopyridin-3-yl)ethanol.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS):
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (M, M+2, M+4 in a 1:2:1 ratio).[1][2]
This guide provides a foundational spectroscopic framework for the analysis of this compound and its common reaction intermediates. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these and related compounds, thereby accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the Isomeric Purity Assessment of 2,5-Dibromonicotinaldehyde
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is paramount. 2,5-Dibromonicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its isomeric purity is critical, as different isomers can lead to the formation of unwanted side products, affect reaction yields, and introduce impurities that are difficult to remove in later stages. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of this compound, complete with experimental protocols and performance data.
The primary challenge in assessing the purity of this compound lies in the separation and quantification of its potential positional isomers. These isomers share the same molecular weight and similar physicochemical properties, making their differentiation difficult.[1] The most common isomers are other dibromonicotinaldehydes where the bromine atoms and the aldehyde group are arranged differently on the pyridine ring.
Potential Isomeric Impurities
The synthesis of this compound may result in the formation of several other dibromonicotinaldehyde isomers. The specific impurities depend on the synthetic route, but a comprehensive analytical method should be capable of separating the target compound from all potential positional isomers.
Comparative Analysis of Analytical Techniques
Three primary analytical techniques are suitable for the isomeric purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The choice of method depends on factors such as available instrumentation, required sensitivity, and the specific isomers of interest.
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. Separation of isomers is based on subtle differences in polarity and interaction with the stationary phase.[2] | High resolution for isomeric separation, non-destructive, and widely available.[2] | Method development can be time-consuming; requires soluble samples. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio and fragmentation patterns.[3] | High sensitivity and specificity; provides structural information from fragmentation patterns.[3][4] | Requires thermally stable and volatile compounds; derivatization may be necessary. |
| qNMR | Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[5][6] | Primary analytical method, highly accurate and precise, requires no analyte-specific reference standard for purity determination (uses an internal standard), and provides structural confirmation.[5] | Lower sensitivity compared to chromatographic methods; potential for signal overlap with complex mixtures.[7] |
Experimental Workflow for Isomeric Purity Assessment
A systematic workflow is essential for the accurate and reliable assessment of isomeric purity. The following diagram illustrates a general workflow applicable to all three techniques.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a reversed-phase HPLC method for separating this compound from its isomers. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline separation of all relevant isomers.[1]
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase pH adjustment).
-
Reference standards of this compound and any available isomers.
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.[8]
-
Standard Preparation: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standards to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program: A starting point could be a linear gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the standards to establish retention times and response factors. Inject the sample and identify and quantify any isomeric impurities by comparing retention times and integrating peak areas.
Hypothetical Performance Data:
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) |
| 2,6-Dibromonicotinaldehyde | 10.5 | - | 0.05 µg/mL |
| This compound | 12.2 | 2.1 | 0.05 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds like dibrominated pyridine derivatives.[7]
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane or other suitable volatile solvent.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in dichloromethane (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Analysis: Inject the sample. Isomers will be separated based on their boiling points and interactions with the column. The mass spectrometer will provide mass spectra for each eluting peak. Isomers will have the same molecular ion peak but may show subtle differences in their fragmentation patterns.[3] Quantification is performed using the integrated peak area from the total ion chromatogram (TIC).
Quantitative ¹H NMR (qNMR)
qNMR can be used for the absolute quantification of the main component and its impurities without the need for specific impurity reference standards.[5]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity internal standard (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (e.g., 5 times the longest T₁ value) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte, a signal for a known isomeric impurity, and a signal for the internal standard.
-
-
Calculation: The purity of the analyte and the amount of the isomeric impurity can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Logical Pathway for HPLC Separation
The separation of isomers by HPLC relies on exploiting subtle differences in their physicochemical properties through interaction with the stationary and mobile phases.
By selecting the appropriate analytical technique and carefully developing and validating the method, researchers can confidently assess the isomeric purity of this compound, ensuring the quality and consistency of their synthetic processes and final products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 3-Pyridinecarboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 2,5-Dibromonicotinaldehyde: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety, handling, and disposal procedures for 2,5-Dibromonicotinaldehyde, targeting researchers, scientists, and professionals in the drug development sector. The following guidelines are designed to ensure the safe management and disposal of this compound, minimizing risks to personnel and the environment. Adherence to institutional and local regulations, in addition to these procedures, is mandatory.
Safety and Handling Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as an irritant and may cause harm if inhaled, ingested, or comes into contact with skin or eyes. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Key Quantitative Data
For quick reference, the table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₃Br₂NO |
| Molecular Weight | 264.90 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 81-85 °C |
| Boiling Point | Not available |
| Solubility | Insoluble in water |
Operational Disposal Plan
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Direct disposal into laboratory drains or regular trash is strictly prohibited. The following step-by-step protocol outlines the process for its collection and disposal.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper, gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Labeling:
-
Label the hazardous waste container with the full chemical name: "Waste this compound".
-
Include the hazard classification (e.g., "Irritant," "Hazardous Waste").
-
Indicate the date of accumulation.
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.
-
Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
